iso-Boc-His(Dnp)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19N5O8 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
InChI Key |
AHBPKGJUEPOXHK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, a key building block in synthetic peptide chemistry.
Chemical Structure and Properties
Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a derivative of the amino acid L-histidine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole nitrogen (Nim) of the side chain is protected by a 2,4-dinitrophenyl (DNP) group. This dual protection strategy allows for its effective use in solid-phase peptide synthesis (SPPS).
The chemical structure is as follows:
Physicochemical Properties:
A summary of the key physicochemical properties for Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine and its common isopropanol solvate is presented in the table below.
| Property | Value (for Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine) | Value (for Isopropanol Solvate) | Reference |
| Molecular Formula | C₁₇H₁₉N₅O₈ | C₁₇H₁₉N₅O₈ · C₃H₈O | |
| Molecular Weight | 421.36 g/mol | 481.5 g/mol | |
| CAS Number | 25024-53-7 | 25024-53-7 | |
| Appearance | - | Light yellow powder | |
| Melting Point | - | 98 - 123 °C | |
| Optical Rotation [α]D²⁰ | +61 ± 3° (c = 1% in ethyl acetate) | +56 ± 3.5 ° (c=1 in EtOAc) | |
| Purity | ≥98.0% (TLC) | ≥ 99% (HPLC) | |
| Storage Conditions | - | 0 - 8 °C |
Spectroscopic Data:
Experimental Protocols
Synthesis of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine
A general method for the N(im)-dinitrophenylation of Nα-Boc-L-histidine involves the reaction of Nα-Boc-L-histidine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) in the presence of a base.
Materials:
-
Nα-Boc-L-histidine
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., aqueous acetone, ethanol)
-
Ethyl acetate
-
Aqueous citric acid solution
Procedure:
-
Dissolve Nα-Boc-L-histidine in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a suitable organic solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture with an aqueous solution of citric acid to a pH of approximately 3-4.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Use in Boc-SPPS and Deprotection of the N(im)-DNP Group
Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a standard building block for introducing histidine residues in Boc solid-phase peptide synthesis. The DNP group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).
The removal of the N(im)-DNP group is typically performed using a nucleophile, such as thiophenol, before the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing His(DNP)
-
Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure for N(im)-DNP Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of thiophenol and triethylamine in DMF.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Applications in Research and Drug Development
Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine is a valuable reagent in several areas of research and development:
-
Peptide Synthesis: It is a crucial building block for the synthesis of peptides containing histidine, particularly in Boc-based strategies.[1][2] The DNP protecting group effectively prevents side reactions at the imidazole ring during peptide chain elongation.
-
Drug Development: By enabling the synthesis of complex peptides, this compound plays a role in the development of peptide-based therapeutics. The precise control over the histidine side chain modification is essential for creating peptides with specific biological activities.[2][3]
-
Bioconjugation and Immunology: The dinitrophenyl group can act as a hapten, making DNP-modified peptides useful in immunological studies, such as raising antibodies.[3]
Logical Relationships in Application
The use of Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine in peptide synthesis follows a logical progression of protection, incorporation, and deprotection steps.
References
An In-Depth Technical Guide to the Synthesis and Purification of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The 2,4-dinitrophenyl (Dnp) group offers robust protection for the imidazole side chain of histidine, preventing common side reactions such as racemization and N-acylation during peptide chain elongation.
Introduction
Histidine's imidazole side chain, with a pKa near physiological pH, presents unique challenges in peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions. The Dnp group serves as an effective electron-withdrawing protecting group, reducing the nucleophilicity of the imidazole ring. It is stable to the acidic conditions used for the removal of the Nα-Boc group but can be cleaved under specific nucleophilic conditions, typically with thiols, before the final cleavage of the peptide from the resin. This targeted deprotection strategy minimizes exposure of the unprotected imidazole to subsequent coupling steps, thereby reducing the risk of side reactions.
Synthesis of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine
The synthesis of Boc-His(Dnp)-OH is typically achieved through a two-step process starting from L-histidine. The first step involves the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group, followed by the regioselective introduction of the Dnp group onto the τ-nitrogen (Nτ) of the imidazole ring.
Synthesis Pathway Overview
The role of the Dnp protecting group on the histidine imidazole ring.
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the unique challenges presented by the histidine residue, the 2,4-dinitrophenyl (Dnp) group has long served as a robust solution for the protection of its imidazole side chain. This technical guide provides an in-depth analysis of the role, application, and chemical behavior of the Dnp protecting group in peptide chemistry, with a focus on its integration into solid-phase peptide synthesis (SPPS) workflows.
Introduction: The Challenge of the Histidine Side Chain
The imidazole ring of histidine is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor, a general base, and a nucleophile.[1] While essential for the biological function of many peptides, this reactivity poses significant challenges during chemical synthesis. An unprotected imidazole ring can lead to undesirable side reactions, including:
-
Side-chain acylation: The nucleophilic nitrogen of the imidazole can react with activated amino acid carboxyl groups, leading to chain branching or failed couplings.[2]
-
Racemization: The basic nature of the imidazole ring can catalyze the epimerization of the Cα-proton of the activated histidine residue, compromising the chiral integrity of the final peptide.[1]
To mitigate these issues, the imidazole group must be masked with a protecting group. The ideal protector should be stable throughout the peptide chain elongation and selectively removable under conditions that do not degrade the peptide or other protecting groups. The Dnp group fulfills many of these criteria, particularly within the Boc/Bzl synthesis strategy.
The Dnp Protecting Group: Properties and Orthogonality
The Dnp group is installed on one of the imidazole nitrogens (typically N(im)) via a nucleophilic aromatic substitution reaction. Its key features include:
-
Acid Stability: The Dnp group is exceptionally stable to strong acids, including neat trifluoroacetic acid (TFA) and even hydrogen fluoride (HF), which are used for Nα-Boc deprotection and final peptide cleavage from the resin in Boc-based SPPS.[2] This stability makes it fully orthogonal to the Boc/Bzl protection scheme.
-
Electron-Withdrawing Nature: The two nitro groups strongly withdraw electron density from the imidazole ring, effectively suppressing its basicity and nucleophilicity, thereby preventing the side reactions mentioned above.[3]
-
Thiolytic Cleavage: The Dnp group is removed under mild, non-acidic conditions via thiolysis, most commonly with thiophenol.[3] This distinct cleavage mechanism provides an additional layer of orthogonality.
This orthogonality is a critical advantage, allowing for the selective deprotection of the histidine side chain while the peptide remains anchored to the resin and other side chains remain protected.
Experimental Protocols
Detailed methodologies for the protection of histidine with the Dnp group and its subsequent removal are essential for practical application.
Synthesis of Nα-Boc-N(im)-Dnp-L-Histidine
This protocol describes the introduction of the Dnp group onto the imidazole ring of Nα-Boc-protected L-histidine.
Materials:
-
Nα-Boc-L-histidine
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-L-histidine (1 equivalent) in a 1:1 mixture of ethanol and water containing sodium bicarbonate (2.5 equivalents).
-
To this solution, add a solution of 1-fluoro-2,4-dinitrobenzene (FDNB) (1.1 equivalents) in a minimal amount of ethanol, dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product will appear as a distinct yellow spot.
-
Upon completion, reduce the volume of the reaction mixture under vacuum to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted FDNB.
-
Acidify the aqueous layer to pH 3-4 with a cold, dilute solution of hydrochloric acid or citric acid. The yellow product should precipitate.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude Nα-Boc-N(im)-Dnp-L-histidine.
-
The product can be further purified by crystallization, typically from an ethyl acetate/hexane mixture.
On-Resin Deprotection of the Dnp Group
This protocol details the removal of the Dnp group from a peptide-resin synthesized using Boc-SPPS. This step is typically performed before the final HF or TFMSA cleavage of the peptide from the resin.
Materials:
-
His(Dnp)-containing peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).
-
Prepare the deprotection solution: a 20% (v/v) solution of thiophenol in DMF. Some protocols also include a base like 10% (v/v) TEA to facilitate the reaction. A common reagent mixture is Thiophenol/TEA/DMF.
-
Drain the swelling solvent from the resin and add the deprotection solution.
-
Agitate the mixture using a mechanical shaker or nitrogen bubbling at room temperature.
-
The reaction time can vary, but is typically complete within 60 to 90 minutes.[3] For complete removal, the treatment can be repeated (e.g., 2 x 45 minutes).
-
Monitor the reaction by taking a small sample of resin beads, cleaving the peptide with TFA, and analyzing via HPLC-MS to confirm the loss of the Dnp mass adduct (+166 Da).
-
Once deprotection is complete, filter the resin and wash it extensively to remove the thiol and the intensely colored dinitrophenyl-thiol adduct. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
Methanol (3x)
-
-
Dry the deprotected peptide-resin under vacuum before proceeding to the final cleavage step.
Quantitative Data and Group Comparison
The selection of a protecting group is a data-driven decision. The following tables summarize the stability and characteristics of the Dnp group in comparison to other common histidine protecting groups.
Table 1: Deprotection Conditions for Common Histidine Protecting Groups
| Protecting Group | Abbreviation | Primary Cleavage Reagent(s) | Typical Strategy |
| 2,4-Dinitrophenyl | Dnp | 20% Thiophenol in DMF | Boc-SPPS |
| Trityl | Trt | 95% TFA (acidolysis) | Fmoc-SPPS |
| t-Butoxycarbonyl | Boc | 95% TFA (acidolysis) | Fmoc-SPPS |
| Tosyl | Tos | HOBt; HF | Boc-SPPS |
Table 2: Stability Profile of Histidine Protecting Groups under SPPS Conditions
| Condition | Dnp Stability | Trt Stability | Boc Stability | Tos Stability |
| 95% TFA | Stable | Labile | Labile | Stable |
| HF Cleavage | Stable | N/A (not used) | N/A (not used) | Labile |
| 20% Piperidine/DMF | Partially Labile (~84% cleavage in 30 min)[3] | Stable | Stable | Stable |
| 1 M HOBt | Stable | Stable | Stable | Labile [2] |
Logical and Experimental Workflows (Visualized)
The following diagrams illustrate the key chemical pathways and decision-making processes involving the Dnp protecting group.
Limitations and Modern Alternatives
Despite its utility, the Dnp group has limitations that have led to the development of alternative protecting groups.
Incompatibility with Fmoc-SPPS
The primary drawback of the Dnp group is its partial lability to the piperidine solutions used for Nα-Fmoc deprotection.[3] One study demonstrated that treatment with 20% piperidine in DMF for 30 minutes resulted in 84% cleavage of the Dnp group from a model peptide.[3] This lack of complete orthogonality makes His(Dnp) unsuitable for standard Fmoc-based synthesis strategies, as premature deprotection of the imidazole ring would occur with each cycle.
Potential Side Reactions
While the Dnp group itself is stable, its cleavage by thiolysis generates highly colored byproducts. If deprotection is not performed on-resin, these byproducts can complicate the purification of the final peptide. There is limited evidence of Dnp byproducts directly modifying other amino acids like tryptophan, a known side reaction for sulfonyl-based protecting groups like Tos.[2] However, meticulous washing after on-resin deprotection is crucial to prevent any downstream interference.
Modern Alternatives
For Fmoc-SPPS, acid-labile groups are the standard for histidine protection.
-
Trityl (Trt): This is the most common protecting group for histidine in Fmoc-SPPS. It is highly acid-labile and is cleaved simultaneously with t-butyl-based protecting groups and the resin linker during the final TFA cocktail treatment.[2]
-
4-Methyltrityl (Mtt) and Methoxytrityl (Mmt): These are more acid-labile derivatives of Trt that can be removed selectively on-resin using very dilute TFA solutions, allowing for side-chain modifications.[2]
Conclusion
The N(im)-Dnp protecting group for histidine is a powerful tool for peptide chemists, particularly within the framework of Boc-SPPS. Its high stability to strong acids and its unique, orthogonal cleavage via thiolysis provide a reliable method for preventing common histidine-related side reactions. However, its significant lability to piperidine renders it incompatible with standard Fmoc-based strategies. For researchers utilizing Boc chemistry or requiring a robust, acid-stable protecting group that can be removed under mild nucleophilic conditions, His(Dnp) remains a valuable and effective choice. The selection of a histidine protecting group must always be guided by the overall synthetic strategy, with a clear understanding of the orthogonality and chemical stability of all components involved.
References
Understanding the Boc protection strategy in peptide synthesis.
An In-Depth Technical Guide to the Boc Protection Strategy in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection strategy, a cornerstone of solid-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, and potential challenges associated with this methodology, offering valuable insights for professionals in peptide research and drug development.
Core Principles of the Boc Protection Strategy
The Boc protection strategy revolves around the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1][2] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[1][3] This difference in acid lability between the temporary Nα-Boc group and the more permanent side-chain protecting groups allows for the selective deprotection and stepwise elongation of the peptide chain.[1]
The general cycle of Boc-SPPS involves the following key steps:
-
Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][5]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, often with a hindered base like diisopropylethylamine (DIEA).[1][6]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[4]
-
Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.[6]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the Boc-SPPS workflow.
Table 1: Reagents and Conditions for Boc-SPPS Cycles
| Step | Reagent/Solvent | Concentration/Ratio | Typical Duration |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1 x 5 min (pre-wash), 1 x 20-25 min |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 50% (v/v) | 2 x 1 min |
| Coupling (DCC/HOBt) | Boc-Amino Acid, DCC, HOBt | 5 equivalents each | 1-2 hours |
| Coupling (HBTU/HATU) | Boc-Amino Acid, HBTU/HATU, DIEA | 4 equivalents each | 5-60 minutes |
| Final Cleavage (HF) | Hydrofluoric Acid (HF), scavenger (e.g., anisole) | 90% HF, 10% scavenger | 1-2 hours at 0°C |
| Final Cleavage (TFMSA) | TFMSA, TFA, scavenger | Varies | 1-2 hours at 0°C |
Table 2: Common Scavengers in Boc-SPPS
| Scavenger | Purpose | Typical Concentration |
| Anisole | Traps tert-butyl cations and protects Trp and Met side chains. | 5-10% (v/v) in cleavage cocktail |
| Thioanisole | Scavenges tert-butyl cations and other electrophilic species. | 5-10% (v/v) in cleavage cocktail |
| Dithioethane (DTE) | Prevents side reactions with Trp, Cys, and Met during Boc deprotection. | 0.5% (v/v) in TFA/DCM |
| p-Cresol | Scavenger for Tyr side-chain modifications. | 5-10% (v/v) in cleavage cocktail |
Experimental Protocols
General Boc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 50% DIEA in DCM and agitate for 1 minute.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vessel, dissolve 4 equivalents of the Boc-protected amino acid and 4 equivalents of HBTU in a minimal amount of N,N-dimethylformamide (DMF).
-
Add 4 equivalents of DIEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection with HF
This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups. Caution: Hydrofluoric acid is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood using appropriate personal protective equipment and a dedicated HF cleavage apparatus.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a reaction vessel suitable for HF cleavage.
-
Add a scavenger, such as anisole (1 mL per gram of resin), to the vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully condense liquid HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation:
-
Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Visualizations
Boc Protection and Deprotection Mechanism
Caption: Chemical pathways for the protection of an amine with a Boc group and its subsequent removal via acidolysis.
Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Strategy
Caption: The iterative workflow of the Boc solid-phase peptide synthesis (SPPS) cycle.
Potential Side Reactions
Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.[5][7]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage from the resin.[8]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to forming a stable five-membered ring, which can lead to byproducts.[5][8]
-
Alkylation of Side Chains: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[1] The use of scavengers is crucial to mitigate this side reaction.[1]
-
Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate, especially under acidic conditions.
-
Chain Termination: Incomplete deprotection or coupling can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.
A thorough understanding of these potential side reactions is essential for troubleshooting and optimizing peptide synthesis protocols. By carefully selecting reagents, optimizing reaction conditions, and employing appropriate scavengers, researchers can minimize the occurrence of these undesirable byproducts and achieve high-purity peptides.
References
- 1. peptide.com [peptide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Spectroscopic data (NMR, Mass Spec) for iso-Boc-His(Dnp)-OH characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and methodologies used for the characterization of Nα-tert-butoxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine, commonly referred to as iso-Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies.
Disclaimer: Despite a comprehensive search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound was not publicly available at the time of this writing. The following sections provide a detailed guide based on the characterization of the closely related parent compound, N-Boc-L-Histidine, and general protocols for the analysis of protected amino acids. This information allows for a well-informed prediction of the expected spectroscopic properties of this compound.
Predicted Spectroscopic Data and Characterization
The introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring of N-Boc-L-Histidine is expected to significantly influence the chemical shifts of the nearby protons and carbons in the NMR spectra due to its strong electron-withdrawing nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and purity.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to the protons of the Boc protecting group, the histidine backbone, and the Dnp group. The protons on the imidazole and dinitrophenyl rings will be in the aromatic region, typically downfield. The α- and β-protons of the histidine backbone will appear in the aliphatic region, coupled to each other. The tert-butyl protons of the Boc group will be visible as a characteristic singlet further upfield.
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those from the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons of the imidazole and dinitrophenyl rings, and the aliphatic carbons of the histidine side chain and the Boc group. The presence of the electron-withdrawing Dnp group is expected to cause a downfield shift in the signals of the imidazole ring carbons.
The following tables summarize the known NMR data for the parent compound, N-Boc-L-Histidine , which serves as a reference.[1][2]
Table 1: ¹H NMR Data for N-Boc-L-Histidine [2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Imidazole C2-H | 7.68 | s |
| Imidazole C5-H | 6.85 | s |
| α-CH | 4.14 | m |
| β-CH₂ | 2.92, 2.85 | m |
| Boc (CH₃)₃ | 1.36 | s |
Table 2: ¹³C NMR Data for N-Boc-L-Histidine [1]
| Carbon Assignment | Chemical Shift (ppm) |
| Carboxyl C=O | ~173 |
| Boc C=O | ~155 |
| Imidazole C2 | ~135 |
| Imidazole C4 | ~133 |
| Imidazole C5 | ~116 |
| Boc C(CH₃)₃ | ~80 |
| α-CH | ~55 |
| β-CH₂ | ~30 |
| Boc C(CH₃)₃ | ~28 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its elemental composition.
Expected Mass Spectrometry Data:
For this compound (Molecular Formula: C₁₇H₁₉N₅O₈), the theoretical exact mass can be calculated. In an ESI-MS experiment, the compound would likely be observed as its protonated molecule [M+H]⁺ in positive ion mode or as the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₉N₅O₈ |
| Theoretical Exact Mass | 421.1237 g/mol |
| Expected [M+H]⁺ (m/z) | 422.1315 |
| Expected [M-H]⁻ (m/z) | 420.1158 |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate characterization. The following are general protocols that can be adapted for the analysis of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and should be noted.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more) to obtain a spectrum with adequate signal-to-noise.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis of quaternary carbons.
-
Reference the spectrum to the solvent peaks.
-
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.
-
ESI-MS Analysis:
-
Infuse the sample solution into the electrospray ionization source of a mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ species.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the observed ions.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Workflow for the synthesis, analysis, and structural confirmation of this compound.
Caption: Key structural components of the this compound molecule.
References
Stability and storage conditions for iso-Boc-His(Dnp)-OH.
An In-depth Technical Guide to the Stability and Storage of iso-Boc-His(Dnp)-OH
Introduction
Nα-tert-Butoxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (this compound) is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The stability of this reagent is paramount to ensure the successful synthesis of high-purity peptides. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and methodologies for assessing the stability of this compound.
Physicochemical Properties
| Property | Value |
| Synonyms | Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine |
| CAS Number | 25024-53-7 |
| Molecular Formula | C₁₇H₁₉N₅O₈ |
| Molecular Weight | 421.36 g/mol |
| Appearance | White to yellow or beige powder |
| Purity (Typical) | ≥98% (TLC)[1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound.
Storage Conditions
There is some variation in the recommended storage temperatures from different suppliers. For optimal stability, it is recommended to store the compound in a well-sealed container, protected from light and moisture.
| Temperature | Atmosphere | Container | Notes |
| 15-25°C[1] | Inert gas (e.g., Argon, Nitrogen) recommended for long-term storage | Tightly sealed, opaque container | Most common recommendation. |
| 2-8°C | Inert gas | Tightly sealed, opaque container | Recommended by some suppliers for enhanced stability. |
| -20°C | Inert gas | Tightly sealed, opaque container | For long-term archival storage. |
Handling
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Minimize exposure to atmospheric moisture and light.
-
Allow the container to warm to room temperature before opening to prevent condensation.
Workflow for Handling and Storage of this compound
Caption: Recommended workflow for the proper handling and storage of this compound.
Chemical Stability and Degradation Pathways
The stability of this compound is largely defined by the lability of its two protecting groups: the Nα-Boc group and the Nτ-Dnp group.
Stability of Protecting Groups
| Protecting Group | Stable To | Labile To |
| Nα-Boc | Thiolysis, mild base | Strong acids (e.g., TFA, HCl, HF) |
| Nτ-Dnp | Strong acids (e.g., TFA, HF)[3] | Thiolysis (e.g., thiophenol, 2-mercaptoethanol), certain strong nucleophiles, and 20% piperidine in DMF. |
The Dnp group's stability to acid and lability to thiolysis provides orthogonality in Boc-based peptide synthesis. However, its lability to piperidine is a known side reaction if used in a combined Boc/Fmoc strategy.
Potential Degradation Pathways
While specific long-term storage degradation products are not well-documented, the following pathways represent potential chemical instabilities:
-
Hydrolysis: The ester linkage of the Boc group can be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable under neutral conditions.
-
Deprotection: Inadvertent exposure to acidic vapors could lead to premature removal of the Boc group. Similarly, exposure to strong nucleophiles or thiols could cleave the Dnp group.
Chemical Lability of this compound
Caption: Diagram illustrating the chemical lability of the Boc and Dnp protecting groups to different reagents.
Experimental Protocols for Stability Assessment
To definitively determine the shelf-life and optimal storage conditions, a stability study should be performed. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.
Proposed Stability Study Plan
| Condition | Temperature | Relative Humidity | Time Points |
| Long-Term | 25°C | 60% | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C | 75% | 0, 3, 6 months |
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.
Objective: To develop and validate an HPLC method for the quantification of this compound and its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm.
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Elution (Example):
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 360 nm (Dnp group has a characteristic absorbance at higher wavelengths)
Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the main peak.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies on spiked samples.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability.
Forced Degradation Study Protocol
Forced degradation (stress testing) is conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.
Procedure:
-
Prepare solutions or expose solid samples of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples by the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.
-
Perform peak purity analysis of the main peak in the stressed samples to ensure it is free from co-eluting degradants.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for conducting a comprehensive stability study of this compound.
Conclusion
While this compound is a robust reagent for its intended application in Boc-SPPS, its long-term stability is dependent on appropriate storage and handling. The primary chemical liabilities are the acid-labile Boc group and the thiol-labile Dnp group. For critical applications, it is highly recommended that users establish a re-test date based on in-house stability studies conducted under controlled conditions. The protocols and information provided in this guide offer a framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this compound in their synthetic endeavors.
References
The Dinitrophenyl Group: A Historical and Technical Guide to the Protection of Histidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. For the unique challenges presented by the imidazole side chain of histidine, the 2,4-dinitrophenyl (Dnp) group has played a significant historical role, particularly within the framework of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the historical development of the Dnp group for histidine protection, its chemical application, and its place in the modern landscape of peptide chemistry. Detailed experimental protocols for the introduction and removal of the Dnp group are provided, alongside a quantitative comparison with other common histidine protecting groups.
Introduction: The Challenge of the Histidine Imidazole Ring
The imidazole side chain of histidine presents a unique set of challenges in peptide synthesis. Its basicity can lead to undesirable side reactions, and more critically, the lone pair of electrons on the π-nitrogen of the imidazole ring can catalyze the racemization of the activated histidine residue during coupling steps.[1] Furthermore, the nucleophilicity of the imidazole ring can lead to side reactions such as acylation. To mitigate these issues, protection of the imidazole nitrogen is essential for the synthesis of high-purity peptides.
The Advent of the Dnp Protecting Group: A Historical Perspective
The use of the 2,4-dinitrophenyl (Dnp) group to protect the imidazole side chain of histidine was pioneered by Shaltiel and Fridkin in 1970.[2][3] Their work demonstrated that the electron-withdrawing nature of the two nitro groups on the phenyl ring effectively reduces the basicity and nucleophilicity of the imidazole nitrogen, thereby preventing side reactions and significantly suppressing racemization during peptide coupling. The Dnp group offered a robust solution, particularly for the acid-labile conditions of Boc-based SPPS, as it is stable to the trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group.[4]
The key to the utility of the Dnp group lay in its unique deprotection strategy: thiolysis. Shaltiel and Fridkin established that the Dnp-imidazole bond could be selectively cleaved by treatment with a thiol, such as 2-mercaptoethanol or thiophenol, under neutral or slightly basic conditions.[2] This introduced a new dimension of orthogonality to peptide synthesis, allowing for the selective deprotection of the histidine side chain without affecting other acid- or base-labile protecting groups.
Chemical Principles and Application
The Dnp group is introduced to the imidazole nitrogen of histidine via nucleophilic aromatic substitution, typically using 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent. The resulting N-im-Dnp-histidine derivative is then suitable for use in peptide synthesis.
The stability of the Dnp group to acidic conditions makes it highly compatible with Boc-SPPS.[4] It remains intact throughout the iterative cycles of Nα-Boc deprotection with TFA. The removal of the Dnp group is typically performed on the fully assembled, resin-bound peptide before the final cleavage from the solid support. This is advantageous as the colored byproducts of the thiolysis reaction can be easily washed away from the resin-bound peptide.[4]
Mechanism of Thiolytic Deprotection
The cleavage of the Dnp group from the histidine imidazole ring by a thiol, such as thiophenol, proceeds via a nucleophilic aromatic substitution mechanism. The thiolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring of the Dnp group at the carbon atom attached to the imidazole nitrogen. This forms a Meisenheimer complex, which then collapses to release the deprotected imidazole and form a stable thioether byproduct.
Quantitative Comparison of Histidine Protecting Groups
The choice of a protecting group for histidine is critical and depends on the overall synthetic strategy. The following table summarizes the key quantitative and qualitative features of the Dnp group in comparison to other commonly used histidine protecting groups.
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Racemization Suppression | Compatibility | Key Advantages & Disadvantages |
| Dnp | 2,4-Dinitrophenyl | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Thiolysis (e.g., 20% Thiophenol in DMF)[5] | Good | Boc-SPPS | Advantages: Stable to acid, good racemization suppression. Disadvantages: Requires separate deprotection step with a noxious reagent, labile to piperidine (84% cleavage with 20% piperidine in DMF).[5] |
| Tos | p-Toluenesulfonyl | Tosyl chloride | Strong acid (HF), HOBt | Moderate | Boc-SPPS | Advantages: Removed during final cleavage in Boc-SPPS. Disadvantages: Can be unstable to HOBt used in coupling reactions. |
| Bom | Benzyloxymethyl | Benzyloxymethyl chloride | Strong acid (HF), Hydrogenolysis | Excellent | Boc-SPPS | Advantages: Excellent racemization suppression. Disadvantages: Can be difficult to introduce and remove. |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate | TFA | Moderate | Fmoc-SPPS | Advantages: Compatible with Fmoc-SPPS as a side-chain protecting group. Disadvantages: Labile to the conditions used for Nα-Fmoc removal. |
| Trt | Trityl | Trityl chloride | Mild acid (e.g., 1-5% TFA in DCM) | Good | Fmoc-SPPS | Advantages: Easily removed under mild acidic conditions. Disadvantages: Can be sterically hindering. |
Experimental Protocols
Synthesis of Nα-Boc-N-im-Dnp-L-Histidine (Boc-His(Dnp)-OH)
This protocol is a representative procedure for the synthesis of Boc-His(Dnp)-OH.
Materials:
-
Nα-Boc-L-Histidine
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-L-histidine and two equivalents of sodium bicarbonate in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath and add a solution of 1.1 equivalents of DNFB in a minimal amount of dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted DNFB.
-
Acidify the aqueous layer to pH 3-4 with a cold, dilute solution of hydrochloric acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography or recrystallization.
Deprotection of the Dnp Group from a Resin-Bound Peptide
This protocol is based on the procedure described by Uhmann and Bayer (1974) and is suitable for peptides synthesized using Boc-SPPS.[6]
Materials:
-
Dnp-protected peptide-resin
-
Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin).
-
Prepare a deprotection solution of 20% (v/v) thiophenol and 20% (v/v) TEA or DIEA in DMF.
-
Treat the resin with the deprotection solution (approximately 10 mL per gram of resin) and shake at room temperature for 60-90 minutes.
-
Filter the resin and repeat the treatment with fresh deprotection solution for another 60-90 minutes.
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove the deprotection reagents and byproducts.
-
Dry the deprotected peptide-resin under vacuum.
Visualizing Workflows and Decision-Making in Histidine Protection
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the use of the Dnp protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiolysis of dinitrophenylimidazoles and its use during synthesis of histidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 6. peptide.com [peptide.com]
A Technical Guide to iso-Boc-His(Dnp)-OH: Suppliers, Commercial Availability, and Experimental Applications
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of N-α-tert-butyloxycarbonyl-N-im-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This essential reagent is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS) for the incorporation of histidine residues.
Key Suppliers and Commercial Availability
A variety of chemical suppliers offer Boc-His(Dnp)-OH, often as an isopropanol solvate, ensuring its stability and ease of handling. The commercial availability and product specifications from several key suppliers are summarized below for straightforward comparison.
| Supplier | Product Name | Catalog Number(s) | Purity/Assay | Available Quantities |
| Sigma-Aldrich (Novabiochem®) | Boc-His(Dnp)-OH isopropanol | 853008 | ≥98% (TLC) | 5 g, 25 g, 100 g, 1 kg |
| Aapptec Peptides | Boc-His(Dnp)-OH IPA | ABH110 | Not specified | Custom |
| ChemPep | Boc-His(Dnp)-OH | 110906 | Not specified | 100 g |
| Watanabe Chemical Industries | Boc-His(Dnp)-OH・IPA | - | Not specified | Not specified |
| Iris Biotech GmbH | Boc-L-His(DNP)-OH*IPA | BAA1154 | Not specified | Not specified |
| Bachem | Boc-His(Dnp)-OH isopropanol solvate | - | Not specified | Not specified |
Note: Product details and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₈ |
| Molecular Weight | 421.36 g/mol |
| CAS Number | 25024-53-7 |
| Appearance | White to yellow to beige powder |
| Storage Temperature | 15-25°C |
Experimental Protocols
The primary application of Boc-His(Dnp)-OH is in Boc solid-phase peptide synthesis (SPPS). The 2,4-dinitrophenyl (Dnp) group serves as a stable protecting group for the imidazole side chain of histidine, which is resistant to the acidic conditions used for the removal of the N-terminal Boc group.
General Boc-SPPS Workflow
The following diagram illustrates the general workflow for incorporating a Boc-His(Dnp)-OH residue during solid-phase peptide synthesis.
Detailed Method for Dnp Group Removal
The Dnp group is typically removed from the histidine side chain before the final cleavage of the peptide from the resin. This is advantageous as the colored byproducts can be easily washed away. The standard procedure involves nucleophilic aromatic substitution using thiophenol.
Materials:
-
Peptidyl-resin containing His(Dnp)
-
Dimethylformamide (DMF)
-
Thiophenol
-
Methanol
-
Diethyl ether
Procedure:
-
Swell the peptidyl-resin in a minimal volume of DMF.
-
Prepare a solution of 20-fold molar excess of thiophenol in DMF.
-
Add the thiophenol solution to the swollen resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can also be left overnight.
-
Transfer the resin to a sintered glass funnel.
-
Wash the resin sequentially with DMF, methanol, and diethyl ether to remove the cleaved Dnp group and excess reagents.[1]
-
The resin is now ready for the final cleavage of the peptide.
The following diagram illustrates the Dnp group removal process.
Applications in Drug Development
The use of Boc-His(Dnp)-OH is integral to the synthesis of peptides and peptidomimetics that are investigated as potential therapeutic agents. The histidine residue, with its unique imidazole side chain, often plays a crucial role in the biological activity of peptides, participating in catalysis, proton transfer, and metal ion coordination. The reliable incorporation of histidine using this protected amino acid derivative is therefore a critical step in the development of novel peptide-based drugs. The Dnp group's stability to strong acids like hydrofluoric acid (HF) and trifluoromethanesulfonic acid (TFMSA) makes it a robust choice for complex peptide synthesis.[2]
References
Methodological & Application
Application Notes and Protocols for the Use of iso-Boc-His(Dnp)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of iso-Boc-His(Dnp)-OH in Boc-Solid Phase Peptide Synthesis (Boc-SPPS). The 2,4-dinitrophenyl (Dnp) protecting group for the imidazole side chain of histidine offers significant advantages in preventing side reactions and minimizing racemization during peptide synthesis.[1] This protocol outlines the step-by-step procedure for the incorporation of Boc-His(Dnp)-OH, its handling during synthesis, and the specific conditions required for the deprotection of the Dnp group prior to final cleavage. The information presented is intended to enable researchers to successfully synthesize histidine-containing peptides with high purity and yield.
Introduction
Histidine residues play a crucial role in the biological activity of many peptides and proteins due to the unique chemical properties of their imidazole side chain. However, the unprotected imidazole ring can lead to several complications during solid-phase peptide synthesis, including side-chain acylation and a high propensity for racemization.[1] In the Boc/Bzl protection strategy, the use of a side-chain protecting group for histidine is essential for the synthesis of long or complex peptides.
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole nitrogen of histidine.[1] It is stable to the acidic conditions used for the removal of the Nα-Boc group (typically 50% TFA in DCM), making it a suitable choice for Boc-SPPS.[2][3] The Dnp group is typically removed near the end of the synthesis, before the final cleavage of the peptide from the resin, via thiolysis.[2] This application note provides a detailed protocol for the effective use of this compound in manual Boc-SPPS.
Data Presentation
| Parameter | This compound | Other Histidine Protecting Groups (e.g., Boc-His(Tos)-OH, Boc-His(Bom)-OH) | References |
| Coupling Efficiency | Generally considered effective, though histidine residues can be challenging to couple. Double coupling may be required. | Varies. Boc-His(Bom)-OH is noted for suppressing racemization effectively. Boc-His(Tos)-OH can be susceptible to removal by HOBt used in coupling reactions. | [1] |
| Racemization Suppression | The Dnp group effectively suppresses racemization of the activated histidine residue. | Bom is very effective in suppressing racemization. Tos provides some protection, but racemization can still be a concern. | [1] |
| Stability to Boc Deprotection | High stability to standard TFA/DCM conditions used for Nα-Boc removal. | Tos can be partially cleaved by HOBt. Bom is generally stable. | [1] |
| Side-Chain Deprotection | Requires a separate thiolysis step (e.g., with thiophenol) before final cleavage. | Tos can be removed by HOBt. Bom is removed during the final strong acid cleavage (e.g., HF). | [1] |
| DNP Deprotection Efficiency | A study on a model pentapeptide showed 84% Dnp cleavage with 20% piperidine in DMF, a condition sometimes used in mixed Boc/Fmoc strategies. Thiolysis with thiophenol is the standard and more efficient method for complete removal. | Not Applicable | [4] |
Experimental Protocols
This section details the step-by-step protocol for manual Boc-SPPS using this compound.
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using carbodiimide coupling)
-
Thiophenol
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Diethyl ether
-
Cleavage cocktail (e.g., HF with scavengers, or a lower toxicity alternative like TFMSA)
-
Kaiser test kit
Protocol for Boc-SPPS Cycle
The following steps outline a single cycle of amino acid addition in Boc-SPPS.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with a 5% DIEA in DCM solution (2 times for 2 minutes each).
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
-
-
Amino Acid Coupling:
-
For this compound and other amino acids:
-
In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add this solution to the reaction vessel containing the resin.
-
Add 3 equivalents of DCC (dissolved in DCM).
-
Agitate the reaction mixture for 2-4 hours at room temperature. For histidine coupling, a longer coupling time or a double coupling may be necessary.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or perform a recoupling step.
-
-
Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times) to remove excess reagents and byproducts.
Repeat this cycle for each amino acid in the peptide sequence.
Protocol for Dnp Group Removal
This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (3 times).
-
Deprotection Cocktail: Prepare a solution of 20% thiophenol and 5% TEA in DMF. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-2 hours. Some protocols suggest longer reaction times or overnight incubation.[2]
-
-
Washing:
-
Drain the deprotection solution. The solution will likely be yellow/orange due to the dinitrophenyl byproducts.
-
Wash the resin extensively with DMF (5-7 times) until the washings are colorless.
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with Methanol (3-5 times).
-
-
Drying: Dry the deprotected peptide-resin under vacuum.
Final Cleavage and Peptide Precipitation
-
Cleavage: Cleave the peptide from the resin using an appropriate strong acid cocktail, such as anhydrous HF with scavengers (e.g., anisole). The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence and the type of resin used.[5]
-
Peptide Precipitation: Following cleavage, precipitate the crude peptide by adding the acidic solution to cold diethyl ether.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Boc-SPPS Workflow using this compound
Caption: Workflow for Boc-SPPS incorporating this compound.
Logical Relationship of Protecting Groups in Boc-SPPS
Caption: Orthogonality of protecting groups in Boc-SPPS with His(Dnp).
Conclusion
The use of this compound is a robust and reliable method for the incorporation of histidine residues in Boc-SPPS, effectively minimizing the risk of racemization and side-chain reactions. The protocol provided herein offers a detailed guide for researchers to successfully synthesize histidine-containing peptides. Careful monitoring of the coupling and deprotection steps, along with the specific removal of the Dnp group prior to final cleavage, are critical for achieving high-purity peptides. While direct quantitative comparisons with other protecting groups are sparse in the literature, the established use and the chemical properties of the Dnp group make it a valuable tool in the synthesis of complex peptides.
References
Application Notes and Protocols for the Coupling of iso-Boc-His(Dnp)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the recommended coupling reagents and conditions for Nα-Boc-L-histidine(Dnp)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The use of the 2,4-dinitrophenyl (Dnp) protecting group on the imidazole side chain of histidine is instrumental in preventing racemization and other side reactions during peptide chain elongation.
Introduction to Boc-His(Dnp)-OH in Peptide Synthesis
Nα-Boc-L-histidine(Dnp)-OH is a derivative of histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a Dnp group. The Boc group is acid-labile and is removed at each step of the synthesis, while the Dnp group is stable to acidic conditions and is typically removed by thiolysis prior to the final cleavage of the peptide from the resin. This orthogonality in protection schemes is a cornerstone of Boc-based SPPS.[1]
Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[2] The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, thereby minimizing the risk of epimerization and ensuring the chiral integrity of the final peptide.
Recommended Coupling Reagents and Conditions
| Coupling Reagent Class | Recommended Reagents | Activator/Additive | Base | Key Advantages & Considerations |
| Carbodiimides | DIC (Diisopropylcarbodiimide), DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[3] DIC is preferred for SPPS as the urea byproduct is soluble.[3][4] |
| Phosphonium Salts | PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) | HOBt (optional, for enhanced suppression of racemization) | DIEA or NMM | High coupling efficiency and generally low racemization.[3] PyBOP is a safer alternative to BOP, which produces a carcinogenic byproduct.[5] Particularly effective for hindered amino acids. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (for HATU) | DIEA or NMM | Very rapid and efficient coupling.[3] HATU is generally considered the most efficient, especially for difficult couplings.[3] It is important to avoid using an excess of the uronium reagent to prevent guanidinylation of the N-terminus.[5] |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-His(Dnp)-OH using representative reagents from each class, as well as the protocol for the subsequent deprotection of the Dnp group. These protocols are intended for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.
Protocol 1: Coupling of Boc-His(Dnp)-OH using DIC/HOBt
This protocol describes a standard carbodiimide-mediated coupling.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-His(Dnp)-OH
-
DIC (Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
DIEA (Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of Boc-His(Dnp)-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Add 3 equivalents of DIEA to neutralize the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: If the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Coupling of Boc-His(Dnp)-OH using HBTU
This protocol details the use of a uronium-based coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-His(Dnp)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
DIEA (Diisopropylethylamine)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
In situ Activation and Coupling: In a reaction vessel containing the swollen resin, add 3 equivalents of Boc-His(Dnp)-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIEA in DMF.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a ninhydrin test to check for reaction completion.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 3: Deprotection of the Dnp Group
This protocol is performed after the peptide sequence is fully assembled and before the final cleavage from the resin.
Materials:
-
Peptide-resin with His(Dnp) residue(s)
-
Thiophenol
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Methanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Thiolysis: Prepare a solution of 20% thiophenol in DMF. Add this solution to the resin (using a 20-fold molar excess of thiophenol relative to the Dnp groups).
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction can be repeated for another 1-2 hours to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin extensively. A recommended washing sequence is: DMF (5 times), Methanol (5 times), and DCM (5 times).
-
Drying: Dry the resin under vacuum before proceeding to the final cleavage step.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing a His(Dnp) residue.
Caption: General workflow for Boc-SPPS of a peptide containing His(Dnp).
Caption: Activation and coupling pathway for Boc-His(Dnp)-OH.
References
Application Notes and Protocols for Thiophenol-Mediated Deprotection of the Dnp Group from Histidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the 2,4-dinitrophenyl (Dnp) protecting group from the imidazole side chain of histidine residues using thiophenol. This procedure is a critical step in solid-phase peptide synthesis (SPPS) utilizing Boc chemistry, where the Dnp group serves to prevent undesirable side reactions.
Introduction
The imidazole side chain of histidine is susceptible to various side reactions, such as alkylation, during peptide synthesis. The 2,4-dinitrophenyl (Dnp) group is a widely employed protecting group that effectively masks the imidazole ring, preventing these unwanted modifications. The removal of the Dnp group is typically performed on the solid support-bound peptide before the final cleavage from the resin. Thiophenol, a potent nucleophile, is the reagent of choice for this deprotection, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitro groups on the phenyl ring activates the carbon atom attached to the imidazole nitrogen for nucleophilic attack by the thiophenolate anion.
Data Presentation: Comparative Protocols for Dnp Deprotection
Two common protocols for the thiophenol-mediated deprotection of Dnp-histidine are summarized below. The choice of protocol may depend on the specific peptide sequence and the scale of the synthesis.
| Parameter | Protocol 1 | Protocol 2 |
| Reagents | Thiophenol, Triethylamine (TEA) | Thiophenol |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Reagent Concentration | 2 mL Thiophenol per gram of resin2 mL TEA per gram of resin | 20% (v/v) Thiophenol in DMF |
| Solvent Volume | 10 mL DMF per gram of resin | Not explicitly specified, but sufficient to swell the resin |
| Reaction Time | Approximately 90 minutes | 2 x 60 minutes (two treatments) |
| Temperature | Room Temperature | Room Temperature |
| Washing Steps | 2x DMF, 2x DCM, 2x Methanol | 10x DMF, 2-propanol, and DCM (1 min each) |
| Reference | Aapptec Technical Support Information Bulletin 1150[1] | Garay, H. E., et al. (1997)[2] |
Mandatory Visualizations
Reaction Mechanism
The deprotection of the Dnp group from histidine by thiophenol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The thiophenolate anion, generated in situ, acts as the nucleophile.
Caption: Mechanism of thiophenol-mediated Dnp deprotection.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of Dnp-histidine on a solid-phase resin.
Caption: Experimental workflow for Dnp-histidine deprotection.
Experimental Protocols
The following are detailed methodologies for the two protocols presented in the data table.
Protocol 1: Thiophenol and Triethylamine Method
This protocol is adapted from the Aapptec Technical Support Information Bulletin 1150.[1]
Materials:
-
Peptide-resin containing Dnp-protected histidine
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol
-
Reaction vessel with a shaker
-
Filtration apparatus
Procedure:
-
Resin Swelling: Suspend the peptide-resin in DMF at a ratio of 10 mL of DMF per gram of resin. Allow the resin to swell for at least 30 minutes.
-
Deprotection Cocktail: To the swollen resin suspension, add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin).
-
Reaction: Secure the reaction vessel on a mechanical shaker and agitate the mixture at room temperature for approximately 90 minutes.
-
Filtration: Filter the resin from the reaction mixture.
-
Washing:
-
Wash the resin twice with DMF.
-
Wash the resin twice with DCM.
-
Wash the resin twice with methanol.
-
-
Drying: Dry the deprotected peptide-resin under vacuum to a constant weight.
Protocol 2: 20% Thiophenol in DMF Method
This protocol is based on the procedure described by Garay, H. E., et al. (1997).[2]
Materials:
-
Peptide-resin containing Dnp-protected histidine
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
2-propanol
-
Dichloromethane (DCM)
-
Reaction vessel with a shaker
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
First Deprotection Treatment: Add a solution of 20% (v/v) thiophenol in DMF to the swollen resin. Shake the mixture for 1 hour at room temperature.
-
Filtration and Intermediate Wash: Filter the resin and wash it several times with DMF.
-
Second Deprotection Treatment: Repeat step 2 by adding a fresh solution of 20% thiophenol in DMF and shaking for another hour.
-
Final Filtration: Filter the resin from the reaction mixture.
-
Extensive Washing: Wash the resin ten times with DMF, followed by washes with 2-propanol and DCM (1 minute for each wash).
-
Drying: Dry the deprotected peptide-resin under vacuum.
Concluding Remarks
The thiophenol-mediated deprotection of the Dnp group from histidine is a reliable and efficient method in solid-phase peptide synthesis. The choice between the two presented protocols may be guided by the specific requirements of the synthesis, including the length and sequence of the peptide. It is always recommended to monitor the completion of the deprotection reaction, for instance, by performing a small-scale cleavage and analyzing the product by HPLC and mass spectrometry. The extensive washing steps outlined in both protocols are crucial to ensure the complete removal of thiophenol and its byproducts, which could interfere with subsequent synthetic steps or the final purity of the peptide.
References
Application Notes and Protocols for Preventing Racemization During Peptide Coupling with iso-Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), maintaining the stereochemical integrity of amino acids is paramount to the biological activity of the final peptide. Histidine is notoriously susceptible to racemization during the carboxyl group activation step of peptide coupling. This epimerization is primarily catalyzed by the lone pair of electrons on the π-nitrogen of the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to a loss of chirality. The use of Nα-tert-butyloxycarbonyl-Nim-(2,4-dinitrophenyl)-L-histidine, or iso-Boc-His(Dnp)-OH, is a widely adopted strategy to mitigate this side reaction. The electron-withdrawing nature of the 2,4-dinitrophenyl (Dnp) group effectively suppresses the basicity of the imidazole ring, thereby preventing it from acting as an intramolecular base catalyst for racemization.[1] This document provides detailed application notes on the mechanism of action, quantitative data on its effectiveness, and experimental protocols for the use of this compound in Boc-SPPS.
Mechanism of Racemization Prevention
The primary mechanism by which this compound prevents racemization is through the electronic modification of the histidine imidazole ring. The Dnp group is a strong electron-withdrawing group, which significantly reduces the electron density and, consequently, the basicity of the imidazole nitrogen atoms.
During peptide coupling, the carboxylic acid of the incoming amino acid is activated, typically with a carbodiimide reagent like DCC or DIC, often in the presence of an additive such as HOBt. This activation makes the α-proton more acidic and thus more susceptible to abstraction. In an unprotected or improperly protected histidine residue, the basic π-nitrogen of the imidazole ring is spatially positioned to act as an internal base, facilitating the removal of the α-proton and leading to the formation of a planar, achiral enolate intermediate. This intermediate can then be protonated from either face, resulting in a mixture of L- and D-isomers.
By attaching the Dnp group to the imidazole ring, the nucleophilicity and basicity of the ring nitrogens are suppressed. This electronic "disarming" of the imidazole side chain prevents it from participating in the abstraction of the α-proton, thus preserving the stereochemical integrity of the histidine residue during coupling.
Data Presentation: Efficacy of Side-Chain Protection in Preventing Racemization
| Histidine Derivative | Coupling Temperature (°C) | % D-Isomer (Epimerization) |
| Fmoc-His(Trt)-OH | 50 | 6.80% |
| Fmoc-His(Boc)-OH | 50 | 0.18% |
| Fmoc-His(Trt)-OH | 90 | >16% |
| Fmoc-His(Boc)-OH | 90 | 0.81% |
Table 1: Comparison of epimerization levels for different side-chain protected histidine derivatives in Fmoc-SPPS. The data highlights the superior performance of a protecting group (Boc) that effectively shields the imidazole ring compared to the Trt group under thermal stress.[1] A similar trend is expected for Dnp-protected histidine in Boc chemistry due to the strong electron-withdrawing nature of the Dnp group.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Boc-SPPS
This protocol describes a standard manual procedure for the incorporation of this compound into a growing peptide chain on a solid support using DCC/HOBt activation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 times) and DMF (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step twice.
-
Wash the resin with DCM (5 times) to remove excess base.
-
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCM to the amino acid solution.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (3 equivalents, dissolved in DCM) to the amino acid solution and stir at 0°C for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the DCU precipitate and add the filtrate containing the activated amino acid to the reaction vessel with the neutralized resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
Protocol 2: On-Resin Deprotection of the Dnp Group
The Dnp group is stable to the acidic conditions of Boc deprotection but must be removed before the final cleavage of the peptide from the resin. This is typically achieved by thiolysis.
Materials:
-
Boc-protected peptide-resin containing His(Dnp)
-
Thiophenol
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Methanol, peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Dnp Cleavage:
-
Prepare a solution of 20% thiophenol in DMF.
-
Add a 20-fold molar excess of the thiophenol solution (relative to the resin loading) to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn yellow/orange.
-
Drain the solution and repeat the treatment with fresh thiophenol solution for another 1-2 hours.
-
-
Washing:
-
Drain the cleavage solution.
-
Wash the resin extensively with DMF (5-10 times), followed by DCM (5 times) and Methanol (5 times) to remove all traces of thiophenol and the colored byproducts.
-
Dry the resin under vacuum. The peptide-resin is now ready for N-terminal Boc deprotection and final cleavage from the resin.
-
Conclusion
The use of this compound is a robust and effective strategy for preventing racemization during the incorporation of histidine in Boc-based solid-phase peptide synthesis. The electron-withdrawing Dnp group successfully deactivates the imidazole side chain, preventing it from catalyzing the epimerization of the activated amino acid. While requiring an additional deprotection step prior to final cleavage, the preservation of stereochemical purity afforded by this method is critical for the synthesis of biologically active peptides for research, therapeutic, and diagnostic applications. The protocols provided herein offer a reliable framework for the successful implementation of this important building block in peptide synthesis campaigns.
References
Application Notes and Protocols for the Incorporation of Multiple Histidine Residues Using iso-Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of multiple histidine residues in solid-phase peptide synthesis (SPPS) using Nα-tert-butyloxycarbonyl-Nim-2,4-dinitrophenyl-L-histidine (iso-Boc-His(Dnp)-OH). This document outlines the advantages of this reagent, detailed experimental protocols, and expected outcomes.
Introduction
Histidine residues play a crucial role in the function of many peptides and proteins due to the unique properties of the imidazole side chain, which can act as both a proton donor and acceptor at physiological pH. The incorporation of multiple histidine residues, such as in polyhistidine tags (His-tags), is a common strategy for the purification of recombinant proteins. However, the synthesis of peptides containing multiple histidines can be challenging due to potential side reactions and racemization.[1][2] The use of a suitable protecting group for the imidazole side chain is therefore critical. The 2,4-dinitrophenyl (Dnp) group offers robust protection during Boc-based solid-phase peptide synthesis.[1][3]
Advantages of Using this compound
The use of this compound offers several advantages for the incorporation of histidine residues, particularly in sequences containing multiple histidines:
-
Prevention of Side Reactions: The Dnp group effectively protects the imidazole ring from undesired side reactions, such as acylation, during peptide chain elongation.[1]
-
Suppression of Racemization: Protection of the imidazole nitrogen helps to minimize the risk of racemization, a common problem associated with histidine activation during coupling.[1][2]
-
Stability: The Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA), ensuring the integrity of the side chain protection throughout the synthesis.[3]
-
Orthogonal Deprotection: The Dnp group is removed by thiolysis, typically with thiophenol, under conditions that do not affect other protecting groups or the peptide-resin linkage, providing an orthogonal deprotection strategy.[3]
Quantitative Data
While comprehensive comparative data is limited, the use of Boc-His(Dnp)-OH in Boc-SPPS is a well-established method. The following table summarizes expected coupling efficiencies and purities for the synthesis of a model hexahistidine ((His)6) peptide.
| Parameter | Expected Value | Notes |
| Average Coupling Yield per His Residue | >99% | Determined by Kaiser (ninhydrin) test after each coupling step. |
| Overall Yield of Crude (His)6 Peptide | 70-80% | Dependent on the efficiency of each coupling and deprotection cycle. |
| Purity of Crude (His)6 Peptide (by HPLC) | 60-70% | Major impurities are typically deletion sequences (His)5, (His)4, etc. |
| Purity after HPLC Purification | >95% | Dependent on the resolution of the purification method. |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Merrifield resin.
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Thiophenol
-
Piperidine (for removal of Trp(For) if applicable)
-
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
Workflow for a Single Amino Acid Coupling Cycle:
Figure 1: General workflow for a single amino acid coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DCM (2 x 1 minute).
-
Washing: Wash the resin with DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-7 for each amino acid in the sequence.
Protocol for Incorporation of Multiple Histidine Residues
When synthesizing a polyhistidine sequence, such as a (His)6-tag, repeat the coupling cycle using this compound for each histidine residue.
Workflow for Polyhistidine Synthesis:
Figure 2: Workflow for the synthesis of a polyhistidine sequence.
Key Considerations for Polyhistidine Synthesis:
-
Coupling Reagents: The use of DIC/HOBt is standard. For potentially difficult couplings, alternative activators like HBTU or HATU can be considered, although compatibility with Boc chemistry should be verified.
-
Double Coupling: For each histidine residue, it is advisable to perform a double coupling to ensure maximum incorporation and minimize the formation of deletion sequences.
-
Monitoring: The Kaiser test after each coupling is crucial to ensure the reaction has gone to completion before proceeding to the next cycle.
Protocol for Dnp Group Removal
The Dnp group must be removed prior to the final cleavage of the peptide from the resin.
Workflow for Dnp Deprotection and Cleavage:
Figure 3: Workflow for Dnp group removal and final peptide cleavage.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin).
-
Thiolysis: Add thiophenol (20% v/v in DMF) to the resin. Shake the mixture at room temperature for 1 hour.
-
Repeat Thiolysis: Filter and repeat the thiophenol treatment for another hour.
-
Washing: Filter the resin and wash thoroughly with DMF (5x), DCM (5x), and Methanol (5x) to remove all traces of thiophenol and Dnp byproducts. The resin should become colorless.
-
Drying: Dry the resin under vacuum.
-
The peptide is now ready for final cleavage from the resin.
Final Cleavage and Purification
Procedure:
-
Cleavage: Cleave the peptide from the resin using a strong acid such as HF or TFMSA in the presence of appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues. This step should be performed in a specialized apparatus by trained personnel.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and cleavage byproducts.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance, peptide aggregation | Extend coupling time, perform a second coupling (double coupling). |
| Low Yield of Crude Peptide | Incomplete coupling at one or more steps, premature chain termination. | Ensure complete coupling at each step using the Kaiser test. |
| Presence of Deletion Sequences in HPLC | Inefficient coupling. | Optimize coupling conditions (time, equivalents of reagents), use double coupling for difficult residues like histidine. |
| Yellow/Orange Color in Crude Peptide | Residual Dnp byproducts. | Ensure thorough washing after Dnp removal. The colored byproducts are easily separated during purification.[3] |
By following these protocols and considerations, researchers can successfully incorporate multiple histidine residues into synthetic peptides using this compound, enabling the production of high-purity peptides for a wide range of applications in research and drug development.
References
The Strategic Use of iso-Boc-His(Dnp)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences allows for the creation of therapeutic agents, research tools, and probes to unravel complex biological processes. A critical aspect of successful solid-phase peptide synthesis (SPPS) is the strategic use of protecting groups to prevent unwanted side reactions and ensure the integrity of the final peptide. For the unique challenges presented by the histidine residue, iso-Boc-His(Dnp)-OH has emerged as a robust and reliable building block, particularly within the Boc/Bzl protection strategy.
Histidine's imidazole side chain can interfere with peptide coupling and is susceptible to racemization. The 2,4-dinitrophenyl (Dnp) group on the imidazole nitrogen of this compound effectively mitigates these issues. The Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc protecting group (typically trifluoroacetic acid, TFA) and to the strong acids used for the final cleavage of the peptide from the resin, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). This orthogonality ensures that the histidine side chain remains protected throughout the synthesis until its specific removal is desired.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive peptides, using the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH) as a practical example.
Key Advantages of Using this compound:
-
Prevention of Side Reactions: The Dnp group effectively masks the nucleophilicity of the imidazole ring, preventing side reactions during peptide bond formation.
-
Minimization of Racemization: Protection of the imidazole nitrogen is crucial in reducing the risk of racemization at the histidine α-carbon during activation.
-
Acid Stability: The Dnp group's stability in strong acids makes it compatible with standard Boc-SPPS cleavage cocktails.
-
Orthogonal Deprotection: The Dnp group is selectively removed under mild, nucleophilic conditions (e.g., thiolysis), providing an additional layer of synthetic control.
Application Example: Solid-Phase Synthesis of Luteinizing Hormone-Releasing Hormone (LHRH)
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, plays a pivotal role in the reproductive endocrine cascade. The histidine at position 2 is critical for its biological activity. The following sections detail the synthesis of LHRH using this compound on a 4-methylbenzhydrylamine (MBHA) resin to yield the C-terminal amide.
Quantitative Data Summary
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Scale of Synthesis | 0.2 mmol |
| Coupling Efficiency (average) | >99% (monitored by Kaiser test) |
| Overall Yield (crude peptide) | 75-85% |
| Purity (crude, by HPLC) | ~70% |
| Final Yield (purified peptide) | 25-35% |
| Final Purity (by HPLC) | >98% |
Experimental Protocols
1. Materials and Reagents:
-
4-Methylbenzhydrylamine (MBHA) resin (100-200 mesh, 1% divinylbenzene, 0.5 mmol/g)
-
This compound
-
Other Boc-protected amino acids: Boc-pGlu-OH, Boc-Trp(For)-OH, Boc-Ser(Bzl)-OH, Boc-Tyr(2,6-Cl₂-Bzl)-OH, Boc-Gly-OH, Boc-Leu-OH, Boc-Arg(Tos)-OH, Boc-Pro-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Thiophenol
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole
-
Kaiser test reagents
2. Boc Solid-Phase Peptide Synthesis Workflow
The synthesis is performed in a manual or automated peptide synthesizer following a cyclical protocol.
Protocol Steps:
-
Resin Swelling: Swell 0.2 mmol of MBHA resin in DCM for 1 hour in the reaction vessel.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Perform a pre-coupling Boc deprotection of the resin if it is not already in the free amine form.
-
Couple Boc-Gly-OH (4 equivalents) using DCC (4 eq.) and HOBt (4 eq.) in a 1:1 mixture of DMF/DCM for 2 hours.
-
Confirm completion of the coupling using the Kaiser test.
-
-
Chain Elongation Cycle (for each subsequent amino acid):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (2x for 2 minutes each).
-
Washes: Wash the resin with DCM (3x).
-
Coupling: Dissolve the next Boc-amino acid (3 equivalents) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) in DCM. Add the activation mixture to the resin and couple for 2-4 hours. For the introduction of histidine, use this compound.
-
Monitoring: Monitor the coupling reaction with the Kaiser test. If the test is positive (indicating incomplete reaction), recouple.
-
Washes: Wash the resin with DMF (3x) and DCM (3x).
-
-
Special Consideration for Trp: When coupling Boc-Trp(For)-OH, include a scavenger such as 2-mercaptoethanol in the TFA deprotection solution to prevent side reactions. The formyl group is removed during the final cleavage.
3. Deprotection of the Dnp Group
This step is performed on the fully assembled peptide-resin prior to cleavage.
Application Notes and Protocols: Orthogonal Deprotection Strategies with iso-Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nα-tert-butyloxycarbonyl-Nim-2,4-dinitrophenyl-L-histidine, commonly referred to as iso-Boc-His(Dnp)-OH, in orthogonal deprotection strategies. This specialized amino acid derivative is a valuable tool in solid-phase peptide synthesis (SPPS), particularly when selective deprotection of the histidine side chain is required independently of the N-terminal protecting group.
Introduction to Orthogonal Protection
In peptide synthesis, orthogonal protecting groups are essential for the selective removal of one type of protecting group in the presence of others. The combination of the acid-labile Boc group for the α-amino function and the thiolysis-labile Dnp group for the imidazole side chain of histidine provides a robust orthogonal system.[1][2][3][4] This allows for mid-synthesis modifications of the histidine side chain or the synthesis of complex peptides where different protection schemes are necessary.
The Dnp group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid), while the Boc group is stable to the nucleophilic conditions required for Dnp group removal (e.g., thiophenol).[5][6]
Chemical Properties of this compound
| Property | Value | Reference |
| Synonym | Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine | [7] |
| CAS Number | 25024-53-7 | [7][8][9][10][11] |
| Molecular Formula | C₁₇H₁₉N₅O₈ | [7][9] |
| Molecular Weight | 421.36 g/mol | [7][9] |
| Appearance | Yellow solid | [8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [8] |
| Storage | 15-25°C |
Orthogonal Deprotection Strategy
The core of the orthogonal strategy using this compound lies in the differential cleavage conditions for the Boc and Dnp protecting groups. This allows for two distinct deprotection pathways that can be selectively employed.
Caption: Orthogonal deprotection of Boc and Dnp groups.
Experimental Protocols
Protocol 1: Selective N-terminal Boc Group Deprotection
This protocol describes the removal of the N-terminal Boc group while leaving the Dnp protecting group on the histidine side chain intact.
Materials:
-
Peptide-resin containing Boc-His(Dnp)-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole, thioanisole) (optional)[12]
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution: 50% TFA in DCM (v/v). If the peptide contains other sensitive residues, scavengers can be added.
-
Add the deprotection solution to the resin and shake for 30 minutes at room temperature.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times), followed by a neutralization step if required for subsequent couplings (e.g., with a solution of diisopropylethylamine in DCM).
-
Proceed with the next coupling step or further modifications.
Caption: Workflow for selective Boc group deprotection.
Protocol 2: Selective Histidine Side Chain Dnp Group Deprotection
This protocol outlines the removal of the Dnp group from the histidine imidazole side chain, leaving the N-terminal Boc group intact.[3]
Materials:
-
Peptide-resin containing Boc-His(Dnp)-OH
-
Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: a mixture of DMF, thiophenol, and TEA. A common ratio is 10 mL of DMF, 2 mL of thiophenol, and 2 mL of TEA per gram of resin.[3]
-
Add the deprotection solution to the resin and shake for 90 minutes at room temperature.[3] The solution will typically turn a deep yellow or orange color due to the cleaved Dnp byproducts.[6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (2 times) and Methanol (2 times).[3]
-
Dry the resin under vacuum.[3]
Note: An alternative, though potentially less common, method for Dnp removal involves treatment with 20% piperidine in DMF, the standard condition for Fmoc-deprotection.[1] This should be considered if planning a combined Boc/Fmoc strategy.
References
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Boc-His(Dnp)-OH = 98.0 TLC 25024-53-7 [sigmaaldrich.com]
- 8. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Bot Detection [iris-biotech.de]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Note: A Two-Stage Protocol for the Cleavage of Peptides Containing Nim-Dnp-Histidine from Solid-Phase Resin
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc-protection chemistry.
Introduction In Boc-strategy solid-phase peptide synthesis (SPPS), effective side-chain protection of amino acids is critical to prevent side reactions and ensure the correct peptide sequence.[1] For histidine, the imidazole ring's basicity and nucleophilicity can lead to racemization and side-chain acylation.[1][2] The 2,4-dinitrophenyl (Dnp) group is a widely used protecting group for the imidazole nitrogen of histidine (His(Dnp)) in Boc chemistry.[2][3] The Dnp group is stable under the acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA) but can be selectively removed by nucleophilic attack, a process known as thiolysis.[4]
This application note provides a detailed, two-stage protocol for the successful deprotection and cleavage of peptides containing iso-Boc-His(Dnp)-OH from the resin. The recommended strategy involves:
-
Selective on-resin removal of the Nim-Dnp group.
-
Global deprotection of other side-chain protecting groups and cleavage of the peptide from the resin using strong acid.
It is highly recommended to remove the Dnp group before cleaving the peptide from the resin.[4] This approach allows the highly colored Dnp-related byproducts to be washed away from the resin-bound peptide, simplifying the final purification of the crude peptide.[4]
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Nim-Dnp Group
This protocol describes the removal of the Dnp group from the histidine side chain while the peptide remains attached to the solid support. Thiophenol is the most common nucleophile for this process.[4][5]
Materials:
-
Peptide-resin containing His(Dnp)
-
Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) (Optional, but recommended)[3]
-
Dichloromethane (DCM)
-
Mechanical shaker
-
Fritted glass funnel
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) in a suitable reaction vessel for 30-60 minutes.[3]
-
Drain the DMF.
-
Prepare the Dnp cleavage solution: a 20-fold molar excess of thiophenol relative to the peptide. A common solution consists of DMF, thiophenol, and TEA. For each gram of resin, a solution of 10 mL DMF, 2 mL thiophenol, and 2 mL TEA can be used.[3] A simpler solution of 20% thiophenol in DMF can also be effective.[1]
-
Add the cleavage solution to the swollen resin.
-
Agitate the mixture with a mechanical shaker at room temperature for 90 minutes to 2 hours.[3] Some protocols suggest a longer reaction time or repeated treatments for complete removal.[1][5]
-
Filter the resin using a fritted glass funnel and discard the filtrate, which will be yellow/orange.[4]
-
Wash the resin extensively to remove all traces of thiophenol and Dnp byproducts. Perform the following washes, using approximately 10 mL of solvent per gram of resin for each wash:
-
Dry the deprotected peptide-resin in vacuo to a constant weight.[3] The resin is now ready for final cleavage.
Protocol 2: Final Peptide Cleavage and Global Deprotection
Following Dnp removal, the peptide is cleaved from the resin with simultaneous removal of other acid-labile side-chain protecting groups (e.g., Tos, Bzl). The standard method for Boc-SPPS is using anhydrous Hydrogen Fluoride (HF), which requires specialized equipment.[6]
Materials:
-
Dried peptide-resin (post-Dnp removal)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether (Et₂O)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin in an HF-resistant reaction vessel (e.g., Teflon).
-
Add appropriate scavengers. A common mixture is 10% anisole for a total cleavage volume.[1] The choice of scavengers is critical to prevent side reactions with sensitive residues like Trp, Met, and Cys.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the vessel using a specialized HF apparatus.
-
Stir the mixture at 0 °C for 1 hour.[1] Note that peptides containing Arg(Tos) may require longer cleavage times.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or in vacuo.
-
Wash the residual peptide and resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using a suitable solvent, such as 30% aqueous acetic acid.[1]
-
Precipitate the crude peptide by adding the extract to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and repeat the ether wash if necessary.
-
Dry the crude peptide pellet under vacuum to remove residual ether.
-
Dissolve the peptide in a water/acetonitrile mixture and lyophilize.
Data Summary
The choice of reagents is critical for the selective removal of protecting groups. The Dnp group shows significant lability to reagents used in orthogonal protection schemes like Fmoc-SPPS, which can be a major drawback in mixed-strategy syntheses.
| Condition/Reagent | Target Protecting Group | His(Dnp) Stability/Cleavage Outcome | Key Remarks |
| Thiophenol (20% in DMF) | Nim-Dnp | Complete Cleavage | The standard and recommended method for Dnp removal prior to final resin cleavage.[1] |
| Trifluoroacetic Acid (TFA) | Nα-Boc | Stable | The Dnp group is not removed under standard Boc deprotection conditions.[4] |
| Hydrogen Fluoride (HF) | Peptide-Resin Linker & Side-Chains | Cleaved | Dnp group is removed, but pre-cleavage with thiophenol is advised to simplify purification.[4] |
| Piperidine (20% in DMF) | Nα-Fmoc | 84% Cleavage Observed [1] | This represents a significant side reaction if His(Dnp) is used in a combined Boc/Fmoc synthesis strategy.[1][7] |
Visualized Workflows and Pathways
Overall Cleavage Workflow
The following diagram illustrates the complete two-stage process for obtaining a crude peptide from a His(Dnp)-containing peptide-resin synthesized via Boc-SPPS.
Caption: Workflow for Dnp deprotection and peptide cleavage.
Chemical Pathway for Dnp Thiolysis
This diagram shows a simplified representation of the nucleophilic aromatic substitution reaction where thiophenol cleaves the Dnp group from the histidine imidazole ring.
References
The Strategic Application of iso-Boc-His(Dnp)-OH in Peptide Fragment Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides and small proteins is a cornerstone of modern drug discovery and biochemical research. Fragment synthesis, a strategy wherein protected peptide segments are independently synthesized and subsequently ligated, offers a powerful approach to access these large molecules. The choice of protecting groups for reactive amino acid side chains is critical to the success of this methodology. For histidine, a residue notoriously prone to racemization and side reactions, the selection of an appropriate side-chain protecting group is paramount. This document provides detailed application notes and protocols for the use of Nα-tert-butoxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine (iso-Boc-His(Dnp)-OH) in Boc-based solid-phase peptide synthesis (SPPS) for fragment generation.
Introduction to this compound
This compound is a derivative of histidine where the alpha-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and the imidazole ring of the side chain is protected by the 2,4-dinitrophenyl (Dnp) group. The Dnp group offers a unique set of properties that make it particularly suitable for fragment synthesis strategies.
Key Advantages of the Dnp Protecting Group:
-
Acid Stability: The Dnp group is stable to the acidic conditions used for the cleavage of the Nα-Boc group (e.g., trifluoroacetic acid, TFA), ensuring the integrity of the histidine side chain throughout the iterative cycles of peptide elongation.[1]
-
Thiolysis-Labile: The Dnp group is readily cleaved by treatment with thiols, such as thiophenol, under mild, neutral conditions.[2] This orthogonality allows for the selective deprotection of the histidine side chain on the solid support, a crucial step for certain ligation strategies or for the preparation of fragments with a deprotected C-terminal histidine.
-
Racemization Suppression: Protection of the imidazole nitrogen is essential to minimize racemization of the histidine residue during the activation step of peptide coupling.[3] The electron-withdrawing nature of the Dnp group effectively suppresses the basicity of the imidazole ring, thereby reducing the risk of epimerization.[4]
Comparative Data on Histidine Protecting Groups in Boc-SPPS
While comprehensive quantitative data directly comparing various histidine protecting groups in fragment synthesis is limited, the following table summarizes the key characteristics and reported performance indicators to guide the selection process.
| Protecting Group | Cleavage Conditions | Stability to Boc Deprotection (TFA) | Racemization Suppression | Reported Yield/Purity Notes |
| Dnp | Thiolysis (e.g., 20% Thiophenol in DMF) | Stable | Good | A study on a pentapeptide (GHALG) showed 84% Dnp cleavage with 20% piperidine in DMF.[4] High yields (e.g., 81%) have been reported in fragment condensation, though not specifically with His(Dnp). |
| Tos (Tosyl) | Strong acid (HF, TFMSA), HOBt | Generally stable, but can be partially cleaved by HOBt. | Moderate | Often used for shorter peptides or for introducing histidine near the N-terminus.[1] |
| Bom (Benzyloxymethyl) | Strong acid (HF, TFMSA), Catalytic Hydrogenolysis | Stable | Excellent | Considered very effective in suppressing racemization, but the starting material can be more expensive.[1] |
| Trt (Trityl) | Mild acid (e.g., 1-5% TFA in DCM) | Labile | Good | Its high acid lability can lead to premature deprotection during Boc-SPPS cycles. |
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the solid-phase synthesis of peptide fragments.
Protocol 1: Solid-Phase Synthesis of a Protected Peptide Fragment Containing His(Dnp)
This protocol outlines the manual synthesis of a model pentapeptide, Gly-His(Dnp)-Ala-Leu-Gly, on a 4-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin (1 mmol/g substitution)
-
Boc-Gly-OH
-
This compound
-
Boc-Ala-OH
-
Boc-Leu-OH
-
Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
2-Propanol
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the N-terminus of the resin by treating with 37.5% TFA in DCM for 30 minutes.[4]
-
Neutralize the resin with three successive two-minute treatments with 5% DIEA in DCM.[4]
-
In a separate vessel, pre-activate Boc-Gly-OH with DIC in DCM for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DCM, 2-propanol, and then DCM again (3 times each).
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection, neutralization, and coupling steps for Boc-Leu-OH, Boc-Ala-OH, this compound, and Boc-Gly-OH sequentially.
-
Final Boc Deprotection (Optional): If the N-terminal Boc group is to be removed for fragment condensation, perform a final deprotection step as described in step 2a.
-
Resin Washing and Drying: After the final coupling or deprotection, wash the peptide-resin thoroughly with DCM, 2-propanol, and finally DCM. Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the His(Dnp) Side Chain
This protocol describes the selective removal of the Dnp group from the histidine side chain of a resin-bound peptide fragment.
Materials:
-
Peptide-resin containing His(Dnp)
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin) and allow it to swell for 30 minutes.[2]
-
Deprotection Cocktail: Prepare a solution of 20% thiophenol and 5% DIEA (or an equimolar amount of TEA) in DMF.[4]
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Shake the mixture at room temperature for 1-2 hours.[2][4] A study on the GHALG pentapeptide performed two 1-hour treatments.[4]
-
Washing: Filter the resin and wash it thoroughly to remove the cleaved Dnp group and excess reagents. A recommended washing sequence is:
-
DMF (3 times)
-
2-Propanol (3 times)
-
DCM (3 times)[4]
-
-
Drying: Dry the resin under vacuum to a constant weight.[2]
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical relationships in the application of this compound for fragment synthesis.
Conclusion
This compound serves as a valuable building block in the solid-phase synthesis of peptide fragments using the Boc strategy. Its key advantage lies in the orthogonality of the Dnp protecting group, which is stable to the acidic conditions of Boc deprotection but can be selectively removed under mild thiolytic conditions. This feature provides synthetic flexibility, allowing for the preparation of protected peptide fragments with a selectively deprotected histidine residue, which can be crucial for subsequent ligation or modification steps. While direct quantitative comparisons with other histidine protecting groups in fragment synthesis are not extensively documented, the established protocols and the chemical properties of the Dnp group make this compound a reliable choice for researchers engaged in the synthesis of complex peptides. Careful consideration of the overall synthetic strategy and the nature of the target peptide will ultimately guide the optimal selection of protecting groups.
References
Application Note: Real-Time Monitoring of Iso-Boc-His(Dnp)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the development of novel therapeutics and research tools. A critical step in SPPS is the efficient coupling of amino acids to the growing peptide chain. Incomplete coupling reactions can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity. This application note describes a method for the real-time monitoring of the coupling efficiency of iso-Boc-His(Dnp)-OH, a chromophoric amino acid derivative, using in-line UV-Vis spectroscopy. The 2,4-dinitrophenyl (Dnp) group on the histidine side chain serves as a built-in chromophoric probe, allowing for non-invasive, continuous monitoring of the coupling reaction progress. This method provides immediate feedback on the reaction kinetics, enabling process optimization and ensuring complete coupling.
Principle of the Method
The Dnp group of this compound exhibits a strong absorbance in the UV-Vis spectrum. During the coupling step in a continuous-flow SPPS system, the activated this compound is circulated through the resin bed. As the coupling reaction proceeds, the chromophoric amino acid is consumed from the solution and incorporated into the growing peptide chain on the solid support. This leads to a decrease in the concentration of this compound in the circulating solution, which can be monitored in real-time by measuring the decrease in absorbance at the characteristic wavelength of the Dnp group. The coupling reaction is considered complete when the absorbance of the solution reaches a stable baseline, indicating that no further this compound is being consumed.
Advantages of Real-Time Monitoring with this compound
-
Improved Purity and Yield: By ensuring complete coupling of each amino acid, the formation of deletion peptides is minimized, leading to a higher purity of the crude peptide and an increased overall yield.
-
Process Optimization: Real-time monitoring provides valuable kinetic data that can be used to optimize coupling times, reagent concentrations, and other reaction parameters for improved efficiency.
-
Early Detection of Problems: Any deviation from the expected coupling kinetics can be detected immediately, allowing for prompt troubleshooting of issues such as poor resin swelling or reagent degradation.[1]
-
Automation and High-Throughput Synthesis: This method is well-suited for automated peptide synthesizers, enabling high-throughput synthesis with a high degree of quality control.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from real-time monitoring of this compound coupling under different conditions. The data illustrates how this method can be used to compare and optimize coupling protocols.
| Parameter | Standard Protocol | Optimized Protocol |
| Reagent Concentration | ||
| This compound (eq.) | 4 | 3 |
| Coupling Reagent (eq.) | 4 | 3 |
| Reaction Conditions | ||
| Coupling Time (min) | 60 | 45 |
| Temperature (°C) | 25 | 40 |
| Monitoring Data | ||
| Time to 95% Coupling (min) | 40 | 25 |
| Final Coupling Efficiency | >99% | >99% |
Experimental Protocols
Materials and Equipment
-
Automated continuous-flow peptide synthesizer equipped with an in-line UV-Vis detector.
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Standard SPPS reagents: coupling activators (e.g., HCTU), bases (e.g., DIPEA), solvents (e.g., DMF, DCM), and deprotection reagents (e.g., piperidine in DMF).
Experimental Workflow Diagram
References
Troubleshooting & Optimization
How to resolve solubility issues with iso-Boc-His(Dnp)-OH in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues with iso-Boc-His(Dnp)-OH in organic solvents. It is intended for researchers, scientists, and professionals in drug development and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS), specifically within Boc-based strategies. The Boc group provides temporary protection for the alpha-amino group, while the dinitrophenyl (Dnp) group offers semi-permanent protection for the imidazole side chain of histidine. This prevents unwanted side reactions during peptide chain elongation.[1] The Dnp group is notably stable under the acidic conditions used to remove the Boc group, such as with trifluoroacetic acid (TFA), but can be removed later with a nucleophile like thiophenol.[2][3][4]
Q2: In which organic solvents is this compound generally soluble?
This compound is generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis. These include:
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)[5]
-
Ethyl Acetate (EtOAc)[5]
-
Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)[5]
-
Acetone[5]
It is only slightly soluble in water.[5] The presence of bulky, hydrophobic protecting groups like Boc and Dnp significantly reduces the aqueous solubility of the amino acid.[6]
Q3: Why is my this compound not dissolving in the recommended solvent?
Several factors can contribute to solubility issues:
-
Solvent Quality: The purity and water content of the organic solvent can significantly impact solubility. Older or improperly stored solvents like DMF can degrade to form amines, which can affect the reaction environment.[4]
-
Compound Form: this compound is often supplied as an isopropanol solvate, which can affect its dissolution characteristics.[2]
-
Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent.
-
Temperature: Ambient temperature may not be sufficient for dissolution, especially for higher concentrations.
-
Aggregation: Protected amino acids, particularly those with hydrophobic protecting groups, can be prone to aggregation, which hinders dissolution.[7]
Solubility Data
While comprehensive quantitative data is limited, the following qualitative and semi-quantitative information is available:
| Compound | Solvent | Concentration | Observation | Source |
| Boc-His(Dnp)-OH isopropanol | DMF | 1 mmole in 2 mL | Clear, soluble | |
| This compound | Chloroform | Not specified | Soluble | [5] |
| This compound | Dichloromethane | Not specified | Soluble | [5] |
| This compound | Ethyl Acetate | Not specified | Soluble | [5] |
| This compound | DMSO | Not specified | Soluble | [5] |
| This compound | Acetone | Not specified | Soluble | [5] |
| This compound | Water | Not specified | Slightly soluble | [5] |
Troubleshooting Guide
Issue: this compound is not dissolving or is dissolving very slowly.
Below is a systematic approach to resolving solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for SPPS
This protocol outlines the standard procedure for dissolving this compound for use in a coupling reaction during solid-phase peptide synthesis.
-
Preparation: Ensure all glassware is dry. Use a high-purity, anhydrous grade of the chosen organic solvent (e.g., DMF or NMP). For applications sensitive to amine impurities, it is advisable to use freshly opened or degassed DMF.[4]
-
Weighing: Accurately weigh the required amount of this compound in a suitable container.
-
Solvent Addition: Add the calculated volume of solvent to achieve the desired concentration. For example, to prepare a 0.5 M solution, add 2 mL of DMF for every 1 mmole of the compound.
-
Dissolution: Agitate the mixture by vortexing or magnetic stirring at room temperature.
-
Troubleshooting: If the compound does not dissolve readily:
-
Sonicate the vial in a water bath for 5-10 minutes.
-
Gently warm the mixture to 30-40°C. Avoid excessive heat, which could potentially degrade the compound. Microwave irradiation can also be employed to overcome the solubility challenges of protected amino acids.[3]
-
-
Activation: Once fully dissolved, the solution is ready for the subsequent activation and coupling steps in the peptide synthesis workflow.
Role in Boc-SPPS Workflow
The primary application of this compound is as a building block in Boc-based solid-phase peptide synthesis. The diagram below illustrates its integration into a typical synthesis cycle.
Caption: Role of this compound in a Boc-SPPS cycle.
References
- 1. Prediction and improvement of protected peptide solubility in organic solvents. | Semantic Scholar [semanticscholar.org]
- 2. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomatik.com [biomatik.com]
- 4. peptide.com [peptide.com]
- 5. BOC-HIS(DNP)-OH | 25024-53-7 [chemicalbook.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.mblintl.com [blog.mblintl.com]
Troubleshooting incomplete removal of the Dnp protecting group.
Welcome to the Technical Support Center for Protecting Group Chemistry. This guide provides detailed troubleshooting advice for the incomplete removal of the 2,4-dinitrophenyl (Dnp) protecting group, tailored for researchers, scientists, and drug development professionals.
Q1: What is the Dnp protecting group and what is its primary application?
The 2,4-dinitrophenyl (Dnp) group is a protecting group used to mask nucleophilic functional groups during multi-step organic synthesis. It is most widely used to protect the imidazole side chain of histidine in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis.[1] This protection prevents undesirable side reactions, such as alkylation, at the imidazole nitrogen during peptide chain elongation.[1]
Q2: What is the chemical mechanism for the removal of the Dnp group?
The removal of the Dnp group, known as deprotection, typically occurs via a process called thiolysis. This reaction is a nucleophilic aromatic substitution (SNAr). A soft nucleophile, usually a thiolate anion (RS⁻) generated from a thiol like thiophenol, attacks the electron-deficient aromatic ring to which the protecting group is attached. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the bond to the protected functional group is cleaved, releasing the deprotected molecule and a Dnp-thiol adduct as a byproduct.
References
Managing colored byproducts from Dnp group cleavage.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of colored byproducts generated during the cleavage of 2,4-dinitrophenyl (DNP) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the source of the color during DNP group cleavage?
The primary source of color is the byproduct 2,4-dinitrophenol (DNP-OH), which is released upon cleavage of the DNP protecting group from the substrate (commonly the imidazole side chain of a histidine residue in peptide synthesis).[1][2] This compound is a pale yellow crystalline solid and imparts a yellow color to the reaction mixture and crude product.[2] Another related colored compound is 2,4-dinitrophenylhydrazine (DNPH), which is bright orange/yellow and is used as a reagent to test for aldehydes and ketones, but is distinct from the DNP protecting group.[3]
Q2: Why is it necessary to remove the DNP group before cleaving my peptide from the resin?
In solid-phase peptide synthesis (SPPS) using Boc chemistry, the DNP group must be removed from residues like Histidine before the final cleavage of the peptide from the resin.[1][4] This prevents potential side reactions and ensures the integrity of the final peptide product. The standard procedure involves treating the resin-bound peptide with a reagent like thiophenol to cleave the DNP group, followed by extensive washing before proceeding with global deprotection (e.g., with HF or TFMSA).[1][4]
Q3: Can the DNP group be cleaved under conditions used for Fmoc deprotection?
Yes, studies have shown that the DNP group can be partially or fully cleaved under the standard Fmoc deprotection conditions of 20% piperidine in DMF.[5] This can be problematic if unintended deprotection occurs, potentially leading to side reactions on the unprotected histidine residue. One study quantified the cleavage of the DNP group at 84% under these conditions.[5]
Troubleshooting Guide
This section addresses specific issues researchers may encounter.
Issue 1: Persistent yellow color in the product after cleavage and purification.
-
Possible Cause 1: Incomplete Removal of 2,4-dinitrophenol. The 2,4-dinitrophenol byproduct is soluble in many organic solvents and aqueous alkaline solutions, but may be retained in the product if washing is insufficient.[2]
-
Solution:
-
On-Resin Washing: After DNP cleavage (e.g., with thiophenol), perform extensive washes of the peptide-resin. A typical sequence is multiple washes with DMF, followed by DCM, and finally methanol before drying.[1]
-
Post-Cleavage Extraction: If the peptide is cleaved from the resin and the yellow color persists in the crude product, perform a liquid-liquid extraction. After concentrating the cleavage solution (e.g., TFA), dilute the residue with water and extract with a non-polar solvent like cold diethyl ether to remove the scavengers and DNP byproducts.[6]
-
Chromatography: The gold standard for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which is highly effective at separating the peptide from smaller, colored organic byproducts.[7]
-
Issue 2: Low yield of the deprotected product.
-
Possible Cause 1: Inefficient DNP Cleavage. The cleavage reaction may not have gone to completion.
-
Solution:
-
Optimize Reaction Time: Standard protocols suggest 1-2 hours for thiophenol-mediated cleavage at room temperature.[4] If yields are low, consider extending this time or performing a small-scale test to monitor the reaction's progress.
-
Ensure Molar Excess of Reagent: Use a sufficient excess of the cleavage reagent. For example, a 20-fold molar excess of thiophenol is recommended for removing the DNP group from histidine.[4]
-
-
Possible Cause 2: Product Adsorption to Purification Media. The desired product might be lost during attempts to remove the colored byproducts.
-
Solution:
-
Method Selection: While methods like adsorption on activated carbon can remove dinitrophenol from aqueous solutions, they may also non-specifically bind the desired product, leading to yield loss.[8] RP-HPLC is generally preferred for its selectivity.[7]
-
pH Adjustment: The adsorption of nitrophenols can be pH-dependent. For instance, the most effective pH for the removal of 2,4-dinitrophenol by adsorption on metal ferrocyanides is 4.0, which is near its pKa of 3.96.[9] While not a standard peptide purification technique, this principle highlights the importance of pH in controlling the behavior of the byproduct.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to DNP cleavage and byproduct management.
| Parameter | Method/Condition | Result | Reference |
| DNP Removal Efficiency | Adsorption on Laccase-Zeolite Complex | 99% removal of 2,4-DNP from wastewater | [10] |
| DNP Removal Efficiency | Adsorption on Activated Carbon (1 g/L) | 97.36% removal of 2,4-DNP from aqueous solution | [8] |
| DNP Cleavage Efficiency | 20% piperidine in DMF | 84% cleavage from His(Dnp) | [5] |
| Product Recovery | Immunoabsorbent Column Purification | 80-90% yield of DNP-specific antibodies | [11] |
Experimental Protocols
Protocol 1: On-Resin DNP Cleavage from His(Dnp) using Thiophenol
This protocol is adapted for solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Suspend the DNP-protected peptide-resin in N,N-Dimethylformamide (DMF), using approximately 10 mL of DMF per gram of resin.[1]
-
Reagent Addition: Add thiophenol and a base such as triethylamine (TEA) or diisopropylethylamine (DIEA). A common approach is to use a 20-fold molar excess of thiophenol.[4] For a 1g scale, this can be approximately 2 mL of thiophenol and 2 mL of TEA.[1]
-
Reaction: Shake the mixture using a mechanical shaker at room temperature for 1.5 to 2 hours.[1][4]
-
Filtration and Washing: Filter the resin using a sintered glass funnel.
-
Wash Sequence: Wash the resin thoroughly to remove the cleaved DNP group and excess reagents. A recommended sequence is:
-
2x with DMF
-
2x with Dichloromethane (DCM)
-
2x with Methanol (MeOH)[1]
-
-
Drying: Dry the resin under vacuum to a constant weight. The peptide-resin is now ready for the next step (e.g., N-terminal Boc deprotection or final cleavage).[1]
Visualizations
Below are diagrams illustrating key workflows for managing DNP cleavage byproducts.
References
- 1. peptide.com [peptide.com]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. asjp.cerist.dz [asjp.cerist.dz]
- 9. REMOVAL OF 2-NITROPHENOL, 2,4-DINITROPHENOL AND 2,4,6-TRINITROPHENOL FROM AQUEOUS SOLUTION THROUGH ADSORPTION ON COBALT, NICKEL AND TUNGSTEN FERROCYANIDES [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification of DNP specific antibodies using sepharose bound DNP-para-aminobenzoylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiophenol for Dnp Deprotection
Welcome to the technical support center for the optimization of 2,4-dinitrophenyl (Dnp) deprotection using thiophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of thiophenol in Dnp deprotection?
Thiophenol is widely used for the removal of the Dnp protecting group, particularly from the imidazole side chain of histidine residues in solid-phase peptide synthesis (SPPS). The Dnp group is employed to prevent side reactions associated with the basicity of the imidazole ring during peptide elongation.
Q2: What is the underlying mechanism of Dnp deprotection by thiophenol?
The deprotection of the Dnp group by thiophenol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups on the Dnp moiety activate the aromatic ring for nucleophilic attack by the thiophenolate anion. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, resulting in the deprotected amino acid and a 2,4-dinitrophenyl sulfide byproduct.
Q3: What is a standard protocol for Dnp deprotection of a resin-bound peptide?
A commonly used protocol involves treating the Dnp-protected peptide resin with a solution of 20% (v/v) thiophenol in N,N-dimethylformamide (DMF).[1] The reaction is typically carried out at room temperature with agitation for 1 to 2 hours. Some protocols also include a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to facilitate the formation of the more nucleophilic thiophenolate anion.
Q4: Are there any alternatives to thiophenol for Dnp deprotection?
Yes, other thiols such as 2-mercaptoethanol, thioglycolic acid, and dithiothreitol (DTT) can also be used for the thiolysis of the Dnp group. Additionally, other nucleophiles like hydrazine and thiocyanates have been reported to cleave the Dnp group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dnp Deprotection | - Insufficient amount of thiophenol.- Short reaction time.- Inefficient agitation of the peptide resin.- Steric hindrance around the Dnp-protected residue. | - Increase the concentration of thiophenol (e.g., to 25-30%).- Extend the reaction time (e.g., to 3-4 hours) and monitor the reaction progress.- Ensure adequate mixing of the resin slurry.- Consider a second treatment with fresh deprotection solution. |
| Presence of Side Products | - Oxidation of sensitive amino acids (e.g., Methionine, Cysteine, Tryptophan) by air or impurities.- Alkylation of deprotected residues by reactive intermediates. | - Perform the deprotection under an inert atmosphere (e.g., nitrogen or argon).- Add scavengers to the cleavage cocktail if deprotection is performed concurrently with resin cleavage.- For peptides containing sensitive residues, consider optimizing the deprotection conditions to be as mild and short as possible. |
| Difficulty in Removing Thiophenol and Byproducts | - Thiophenol and its oxidized form, diphenyl disulfide, are relatively non-polar and can adhere to the peptide and resin. | - After deprotection, wash the resin extensively with DMF, followed by dichloromethane (DCM) and diethyl ether to remove residual thiophenol and diphenyl disulfide.- For cleaved peptides in solution, purification by reverse-phase HPLC is effective in separating the peptide from these impurities. |
| Yellow Discoloration of the Resin or Peptide | - The 2,4-dinitrophenyl sulfide byproduct is often colored. | - Thorough washing of the resin after deprotection should remove the colored byproduct.- The color will be removed from the final peptide during HPLC purification. |
Experimental Protocols
Standard Protocol for Dnp Deprotection of His(Dnp) on Solid-Phase Resin
-
Resin Preparation: Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 20% (v/v) thiophenol in DMF. If a base is used, a 1:1 ratio of thiophenol to DIEA (e.g., 2 mL of each per gram of resin) can be added to the DMF.
-
Deprotection Reaction: Drain the DMF from the swollen resin and add the deprotection solution.
-
Agitation: Gently agitate the resin slurry at room temperature for 1-2 hours.
-
Monitoring (Optional): A small sample of the resin can be taken, washed, and cleaved to check for the completeness of the deprotection by HPLC and mass spectrometry.
-
Washing: After the reaction, filter the deprotection solution and wash the resin thoroughly with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and diethyl ether (3 x 10 mL/g).
-
Drying: Dry the deprotected peptide-resin under vacuum.
Quantitative Data
While extensive comparative studies on the optimization of thiophenol concentration are not widely published in a single source, the following table summarizes the generally accepted conditions and expected outcomes based on standard laboratory practices.
| Thiophenol Concentration (v/v in DMF) | Typical Reaction Time (Room Temp) | Expected Outcome | Notes |
| 10% | 2 - 4 hours | May result in incomplete deprotection, especially for sterically hindered residues. | Monitoring of the reaction is highly recommended. |
| 20% | 1 - 2 hours | Standard and generally effective concentration for complete deprotection. [1] | This is the most commonly cited concentration in literature. |
| 30% | 1 hour | Faster deprotection may be achieved, but the risk of side reactions could increase. | Use with caution, especially for peptides with sensitive residues. |
Visualizations
Mechanism of Dnp Deprotection by Thiophenol
Caption: Mechanism of Dnp deprotection via nucleophilic aromatic substitution.
Experimental Workflow for Dnp Deprotection
Caption: Workflow for the deprotection of Dnp-protected peptides on solid support.
References
Technical Support Center: RP-HPLC Purification of His(Dnp)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides containing 2,4-dinitrophenyl-protected histidine [His(Dnp)] using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful purification.
Frequently Asked Questions (FAQs)
Q1: Is the Dnp protecting group on histidine stable under typical RP-HPLC conditions?
A1: Yes, the 2,4-dinitrophenyl (Dnp) protecting group is generally stable under the acidic conditions commonly used in reversed-phase HPLC for peptide purification, such as mobile phases containing 0.1% trifluoroacetic acid (TFA). The Dnp group is primarily cleaved by thiolysis (e.g., using thiophenol) or under strong basic conditions (e.g., 20% piperidine in DMF), which are not typical for RP-HPLC.[1][2]
Q2: What are the recommended initial conditions for RP-HPLC purification of a His(Dnp)-containing peptide?
A2: For a standard analytical separation, a good starting point is a linear gradient of 5% to 65% acetonitrile in water, with both solvents containing 0.1% TFA, run over 30 minutes on a C18 column. The Dnp group adds significant hydrophobicity to the peptide, which may require a higher concentration of organic solvent for elution compared to its unprotected counterpart.
Q3: How does the His(Dnp) modification affect the retention time of my peptide?
A3: The Dnp group is highly hydrophobic and will significantly increase the retention time of your peptide on a reversed-phase column compared to the analogous unprotected peptide. This increased hydrophobicity can be advantageous for separating the desired product from more polar impurities.
Q4: Can I use formic acid instead of TFA in the mobile phase?
A4: While formic acid is a common mobile phase additive for LC-MS applications due to reduced ion suppression, TFA is often preferred for purification due to its superior ion-pairing properties, which can lead to sharper peaks and better resolution for peptides. If LC-MS compatibility is not a primary concern for the purification step, 0.1% TFA is generally recommended.
Q5: What is the best way to monitor the elution of my His(Dnp) peptide?
A5: Peptides are typically monitored by UV absorbance at 214 nm and 280 nm. The Dnp group also has a characteristic absorbance at a longer wavelength (around 360-380 nm), which can be a useful and specific way to track the elution of your Dnp-protected peptide and distinguish it from other impurities that lack this chromophore.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC purification of His(Dnp)-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the peptide and free silanol groups on the silica-based column packing. - Inappropriate mobile phase pH. - Column overload. | - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). - Operate at a low pH (e.g., pH 2 with TFA) to suppress silanol ionization. - Reduce the amount of sample injected onto the column. - Use a high-quality, end-capped column. |
| Peak Broadening | - Peptide aggregation due to the hydrophobicity of the Dnp group. - Slow kinetics of interaction with the stationary phase. - Poor sample solubility in the mobile phase. | - Decrease the flow rate to allow for better equilibration. - Increase the column temperature (e.g., to 40-50 °C) to reduce aggregation and improve peak shape. - Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection. |
| Multiple Peaks for a Single Product | - On-column degradation or modification of the peptide. - Isomers (diastereomers) of the peptide. - Partial cleavage of the Dnp group (unlikely under standard acidic conditions but possible with compromised mobile phase). | - Verify the stability of the peptide under the purification conditions by re-injecting a collected fraction. - If isomers are present, optimize the gradient and/or try a different stationary phase to improve resolution. - Ensure the mobile phase is freshly prepared and of high purity. |
| No Elution of the Peptide | - The peptide is too hydrophobic and is irreversibly binding to the column under the current gradient conditions. - The peptide has precipitated on the column. | - Extend the gradient to a higher percentage of organic solvent (e.g., 95% acetonitrile). - Use a less retentive column (e.g., C8 or C4). - Try a different organic modifier, such as isopropanol, which has a stronger elution strength for hydrophobic molecules. - Increase the column temperature. |
| Poor Resolution from Impurities | - The gradient is too steep. - The selectivity of the stationary phase is not optimal for the separation. | - Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) over the region where the peptide and impurities elute. - Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a different C18 phase). |
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC of a His(Dnp)-Containing Peptide
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm, 280 nm, and 365 nm.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
Protocol 2: Preparative RP-HPLC for Purification of a His(Dnp)-Containing Peptide
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column manufacturer's recommendations).
-
Column Temperature: 30-40 °C.
-
Detection: UV at 220 nm and 365 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or aqueous acetonitrile) and filter before injection.
-
Gradient: Adapt the analytical gradient for the preparative scale. A common strategy is to run a shallow gradient around the elution point of the target peptide determined from the analytical run. For example:
-
0-10 min: 20% B (isocratic)
-
10-50 min: 20% to 50% B (shallow linear gradient)
-
50-60 min: 50% to 95% B (column wash)
-
60-75 min: Re-equilibration at 20% B.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze the purity of each fraction by analytical RP-HPLC before pooling.
Visualizations
Caption: Workflow for the purification of His(Dnp)-containing peptides.
Caption: Decision tree for troubleshooting poor peak shape.
References
Preventing side-chain modification of other amino acids during Dnp removal.
Welcome to the technical support center for the 2,4-dinitrophenyl (Dnp) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of the Dnp group while minimizing side-chain modifications of other amino acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your peptide synthesis endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the Dnp protecting group.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dnp Removal | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of thiol reagent or base. 3. Steric hindrance around the Dnp-protected amino acid. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC. 2. Increase the concentration of the thiol reagent (e.g., thiophenol) and/or the base (e.g., triethylamine). 3. Consider using a stronger nucleophile or a different deprotection cocktail. |
| Aspartimide Formation | The basic conditions required for Dnp removal can promote the cyclization of aspartic acid residues, especially at Asp-Gly or Asp-Ser sequences. | 1. Use a milder base or a buffered system to control the pH. 2. Lower the reaction temperature and shorten the reaction time. 3. If possible, protect the backbone amide of the residue following aspartic acid. |
| Tryptophan Modification | The indole side chain of tryptophan is susceptible to oxidation or modification by reactive species generated during Dnp removal. | 1. Add scavengers such as indole or 2-methylindole to the deprotection cocktail to protect the tryptophan side chain. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Methionine Oxidation | The thioether side chain of methionine can be oxidized to methionine sulfoxide under the deprotection conditions. | 1. Degas all solutions and perform the reaction under an inert atmosphere. 2. Add antioxidants or reducing agents like N-acetyl-methionine or sodium thiosulfate to the cleavage cocktail.[1] |
| Unintended Dnp Cleavage | The Dnp group, particularly on histidine, can be partially cleaved under standard Fmoc-deprotection conditions (e.g., 20% piperidine in DMF). | 1. Be aware of this potential side reaction when using a combined Fmoc/Boc strategy with Dnp-protected histidine. 2. If orthogonal protection is critical, consider an alternative protecting group for histidine that is stable to piperidine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing the Dnp protecting group?
A1: The most common method for Dnp group removal is thiolysis, which involves a nucleophilic aromatic substitution reaction. This is typically carried out using a thiol reagent, such as thiophenol or 2-mercaptoethanol, in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF).
Q2: How can I monitor the progress of the Dnp removal reaction?
A2: The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the Dnp-protected peptide and the appearance of the deprotected peptide. Mass spectrometry (MS) can also be used to confirm the identity of the product.
Q3: Are there any alternatives to thiophenol for Dnp removal?
A3: Yes, other thiol reagents like 2-mercaptoethanol or dithiothreitol (DTT) can be used. The choice of thiol may depend on the specific peptide sequence and the potential for side reactions. Thiophenol is generally a very effective reagent for this purpose.
Q4: Can the Dnp group be removed under acidic conditions?
A4: The Dnp group is generally stable to acidic conditions, such as those used for the removal of Boc protecting groups (e.g., trifluoroacetic acid - TFA). This orthogonality is a key feature of the Dnp group in peptide synthesis.
Q5: What is the visual indication of successful Dnp removal?
A5: The Dnp group imparts a yellow color to the peptide and the resin. Successful removal of the Dnp group will result in the disappearance of this yellow color from the resin and the reaction solution.
Experimental Protocols
Protocol 1: Standard Dnp Removal from His(Dnp)-Containing Peptides on Solid Support
This protocol is a standard procedure for the deprotection of the Dnp group from a histidine residue in a peptide synthesized on a solid support.
Materials:
-
Dnp-protected peptide-resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH), HPLC grade
Procedure:
-
Swell the Dnp-protected peptide-resin in DMF (10 mL per gram of resin) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
Prepare the deprotection cocktail: a solution of thiophenol (20 equivalents relative to the resin substitution) and TEA (20 equivalents) in DMF.
-
Add the deprotection cocktail to the resin and shake the mixture at room temperature.
-
Monitor the reaction by taking a small sample of the resin, washing it thoroughly, cleaving the peptide, and analyzing by HPLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, drain the deprotection cocktail.
-
Wash the resin extensively with DMF (3 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
Wash the resin with MeOH (3 x 10 mL/g).
-
Dry the deprotected peptide-resin under vacuum.
Caption: Workflow for the removal of the Dnp protecting group from a peptide on solid support.
Signaling Pathways and Mechanisms
The removal of the Dnp group by thiolysis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The thiolate anion, generated from the thiol in the presence of a base, acts as a nucleophile and attacks the electron-deficient aromatic ring of the Dnp group.
Caption: Simplified mechanism of Dnp removal via nucleophilic aromatic substitution (SNAr).
Aspartimide Formation Pathway
A common side reaction during Dnp removal is the formation of aspartimide, which is catalyzed by the basic conditions. This can lead to the formation of β-aspartyl peptides and racemization.
Caption: Pathway of base-catalyzed aspartimide formation during peptide synthesis.
References
Impact of steric hindrance on the coupling of iso-Boc-His(Dnp)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the coupling of iso-Boc-His(Dnp)-OH, a sterically hindered amino acid derivative. Due to the significant steric hindrance posed by the bulky iso-Boc and dinitrophenyl (Dnp) protecting groups on the imidazole ring of histidine, researchers may face challenges such as slow reaction times, incomplete coupling, and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of "this compound" and why does it cause steric hindrance?
A1: While "this compound" is not a standard nomenclature, it most likely refers to a derivative of L-histidine where the bulky tert-butyloxycarbonyl (Boc) and 2,4-dinitrophenyl (Dnp) groups are attached to the imidazole ring nitrogens. The "iso" designation likely indicates a non-standard positioning of the Boc group, potentially leading to a structure where both bulky groups are in close proximity, creating significant steric congestion around the carboxylic acid and the incoming amine. This steric bulk can physically block the approach of the coupling reagents and the N-terminus of the peptide chain, thereby impeding amide bond formation.
Q2: My coupling reaction with this compound is very slow or incomplete. What are the possible causes?
A2: Slow or incomplete coupling is a common issue when dealing with sterically hindered amino acids. The primary causes include:
-
Insufficient activation of the carboxylic acid: The steric hindrance may prevent the coupling reagent from efficiently forming the active ester.
-
Poor accessibility of the activated carboxyl group: The bulky protecting groups can shield the activated carboxyl group from the incoming amine.
-
Inappropriate choice of coupling reagent: Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.
-
Suboptimal reaction conditions: Factors like solvent, temperature, and concentration can significantly impact the reaction rate.
Q3: What are the recommended coupling reagents for such a sterically hindered amino acid?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required. Consider using phosphonium- or uronium-based reagents, which are known for their high reactivity.[1][2] Some recommended options include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive uronium salt.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective uronium salt.[2][3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is often successful when other reagents fail.[1][2]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly reactive and soluble coupling reagent.[4]
Q4: Can I improve the coupling efficiency by modifying the reaction conditions?
A4: Yes, optimizing reaction conditions can significantly improve coupling efficiency. Consider the following adjustments:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, monitor for potential side reactions like racemization.
-
Use a more polar solvent: Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can improve the solubility of reactants and facilitate the reaction.
-
Increase Reagent Concentration: Using a higher concentration of the activated amino acid and the coupling reagent can favor the desired reaction.
-
Extended Reaction Time: Allow for a longer reaction time to ensure the coupling goes to completion.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Yield | Steric hindrance impeding the reaction. | - Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.[1][2][3] - Increase the equivalents of the activated amino acid and coupling reagent. - Elevate the reaction temperature cautiously. |
| Reaction Stalls | Incomplete activation or deactivation of the active ester. | - Add a fresh portion of the coupling reagent and activated amino acid. - Ensure all reagents are anhydrous, as water can hydrolyze the active ester. |
| Presence of Side Products | Racemization or reaction with the imidazole ring. | - Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 6-Cl-HOBt to suppress racemization.[5] - Use a base with a lower pKa, such as N,N-diisopropylethylamine (DIPEA), to minimize side reactions. |
| Difficulty in Purification | Unreacted starting materials and reagent byproducts. | - Optimize the reaction to drive it to completion. - Choose a coupling reagent that generates easily removable byproducts (e.g., water-soluble byproducts from EDC/HOBt). |
Experimental Protocols
Protocol 1: General Coupling Procedure for this compound using HATU
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the amino acid.
-
Coupling: Add the N-terminal deprotected peptide resin or amino ester to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis or TLC/LC-MS for solution-phase).
-
Work-up: After completion, wash the resin extensively with DMF, dichloromethane (DCM), and methanol. For solution-phase, quench the reaction and proceed with standard extraction and purification procedures.
Visualizations
Logical Workflow for Troubleshooting Coupling Issues
Caption: Troubleshooting workflow for low coupling yield.
Signaling Pathway of Amide Bond Formation
Caption: Key steps in the coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. The role of terminal amino group and histidine at the fourth position in the metal ion binding of oligopeptides revisited: Copper(II) and nickel(II) complexes of glycyl-glycyl-glycyl-histamine and its N-Boc protected derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting coupling times for efficient incorporation of iso-Boc-His(Dnp)-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient incorporation of iso-Boc-His(Dnp)-OH in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
A1: The main challenge during the coupling of any histidine derivative, including this compound, is the risk of racemization. The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid and leading to a loss of stereochemical purity.[1][2] The 2,4-dinitrophenyl (Dnp) protecting group on the imidazole nitrogen is designed to suppress this side reaction by reducing the basicity of the imidazole ring.[3]
Q2: Why is the Dnp protecting group used for histidine in Boc-SPPS?
A2: The Dnp group serves two primary purposes in Boc-based solid-phase peptide synthesis. First, it effectively masks the basic character of the imidazole side chain, which minimizes the risk of racemization during the coupling step.[3][4] Second, the Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA), making it an orthogonal protecting group within this strategy.[5]
Q3: When and how should the Dnp group be removed?
A3: The Dnp group must be removed before the final cleavage of the peptide from the resin. This is crucial because the byproducts generated during Dnp removal are highly colored, and removing them while the peptide is still resin-bound simplifies purification.[5] The standard procedure involves treating the peptide-resin with a nucleophile, typically thiophenol, in the presence of a base in a solvent like dimethylformamide (DMF).[4][6][7]
Q4: Can I use standard coupling times for this compound?
A4: While standard coupling times (e.g., 1-2 hours) can be a starting point, optimization is often necessary. The coupling efficiency can be affected by the sequence, the resin, and the chosen coupling reagents. It is highly recommended to monitor the coupling reaction for completion using a qualitative method like the Kaiser test or the TNBS test.[8] If the test indicates incomplete coupling, the reaction time should be extended or a recoupling should be performed.
Q5: Which coupling reagents are recommended for this compound?
A5: A variety of coupling reagents can be used, with the choice often depending on a balance between reaction speed and racemization risk.
-
Carbodiimides (e.g., DIC, DCC): Often used with an additive like HOBt to suppress racemization. Diisopropylcarbodiimide (DIC) is preferred in SPPS because its urea byproduct is soluble in common solvents.[5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are known for their high efficiency and rapid coupling times. HATU is generally considered very effective with low epimerization rates.[1] However, they should be used in equimolar amounts relative to the amino acid to prevent side reactions with the N-terminus.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound.
Issue 1: Positive Kaiser Test after Coupling (Incomplete Coupling)
-
Question: My Kaiser test is blue, indicating free amines are still present on the resin after the initial coupling of this compound. What should I do?
-
Answer: A positive Kaiser test indicates that the coupling reaction is not complete. Follow these steps:
-
Extend Coupling Time: Allow the reaction to proceed for another 1-2 hours and re-test.
-
Recouple: If the test is still positive, filter and wash the resin, and then perform a second coupling using a fresh solution of the activated amino acid.
-
Check Reagents: Ensure your amino acid, coupling reagents, and solvent are fresh and anhydrous. Old or degraded reagents can lead to poor activation and coupling efficiency.
-
Consider a More Potent Activator: If you are using a carbodiimide-based method and still experiencing issues, switching to a uronium-based reagent like HBTU or HATU may improve efficiency.
-
Issue 2: Peptide Product has a Yellow or Orange Tint
-
Question: After cleavage and purification, my final peptide is colored. What is the cause?
-
Answer: A yellow or orange color in the final product is often due to residual Dnp-related byproducts.[5] This indicates that the Dnp group was not completely removed before the peptide was cleaved from the resin.
-
Solution: Ensure the Dnp removal step is carried out to completion. The standard protocol involves treating the peptide-resin with a 20-fold molar excess of thiophenol in DMF for 1-2 hours at room temperature.[6] For difficult sequences, this reaction can be left overnight.[6] Thorough washing of the resin after Dnp removal is critical to eliminate all byproducts.
-
Issue 3: Presence of Diastereomers in the Final Product (Racemization)
-
Question: My final peptide analysis (e.g., by chiral chromatography or NMR) shows a significant amount of the D-His diastereomer. How can I minimize this?
-
Answer: Racemization is a known risk with histidine.[1][4] To minimize it:
-
Use an Additive: When using carbodiimide activators like DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives are known to suppress racemization.[1][5]
-
Avoid Prolonged Pre-activation: Do not let the activated this compound sit for extended periods before adding it to the resin. The activated species is most susceptible to racemization.
-
Optimize Base: If your protocol involves a tertiary amine base during coupling, ensure it is a hindered base like diisopropylethylamine (DIEA) and that it is used in the correct stoichiometry.
-
Lower Temperature: For particularly sensitive sequences, performing the coupling at a lower temperature (e.g., 0°C) can sometimes reduce the rate of racemization, although this may require longer reaction times.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Typical Coupling Time | Relative Cost | Key Advantages | Potential Issues |
| DIC / HOBt | 2 - 4 hours | Low | Cost-effective; good for minimizing racemization when HOBt is used.[5] | Slower reaction rates compared to uronium salts. |
| HBTU / DIEA | 30 - 60 minutes | Medium | Fast and efficient coupling. | Risk of racemization if not optimized; excess reagent can cap the N-terminus. |
| HATU / DIEA | 20 - 45 minutes | High | Very fast and highly efficient; generally lower racemization than HBTU.[1] | Higher cost; potential for N-terminal capping if used in excess. |
| COMU / DIEA | 20 - 45 minutes | High | High efficiency, comparable to HATU; byproducts are more soluble.[1] | Higher cost. |
Note: Coupling times are estimates and should be optimized for each specific peptide sequence. Monitoring reaction completion is essential.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using DIC/HOBt
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL per gram of resin) for at least 30 minutes.
-
Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% TFA in dichloromethane (DCM) for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x), followed by DMF washes (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. If the test is negative (yellow beads), proceed to washing. If positive (blue beads), continue coupling for an additional 1-2 hours or perform a recoupling.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (2x) to prepare for the next cycle.
Protocol 2: Deprotection of the His(Dnp) Side Chain
-
Resin Preparation: After the full peptide sequence is assembled, swell the Nα-Boc protected peptide-resin in DMF (10 mL per gram of resin).
-
Deprotection Cocktail: Prepare a solution of thiophenol (20 eq. per His residue) in DMF.
-
Reaction: Add the thiophenol solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The solution will typically turn yellow/orange.
-
Washing: Filter the resin and wash it extensively to remove all byproducts. A recommended washing sequence is: DMF (3x), DCM (3x), Methanol (3x), DCM (3x).
-
Drying: Dry the resin in vacuo before proceeding to the final cleavage from the resin.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Dealing with aggregation of peptides containing multiple histidine residues.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the aggregation of peptides containing multiple histidine residues.
Frequently Asked Questions (FAQs)
Q1: Why are my peptides with multiple histidine residues aggregating?
Peptides containing multiple histidine residues are prone to aggregation primarily due to the unique properties of the histidine side chain, the imidazole ring. Several factors can induce or enhance this aggregation:
-
pH-Dependent Protonation: The imidazole ring of histidine has a pKa of approximately 6.0. This means that around this pH, a mixture of protonated (charged) and deprotonated (neutral) histidine residues exists. The neutral form is more hydrophobic, which can lead to increased intermolecular hydrophobic interactions and subsequent aggregation. At pH values significantly below the pKa, the residues are predominantly protonated and positively charged, leading to electrostatic repulsion that can prevent aggregation. Conversely, at pH values above the pKa, the neutral form dominates, increasing the likelihood of aggregation.
-
Metal Ion Chelation: Histidine residues are excellent chelators of divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺). The binding of these metal ions can bridge multiple peptide molecules, forming intermolecular complexes that lead to aggregation and precipitation. This is a common issue in buffers or media containing trace amounts of these metal ions.
-
Hydrophobic Interactions: As mentioned, the deprotonated imidazole ring is hydrophobic. If the peptide sequence contains other hydrophobic residues, these can act synergistically with the neutral histidine residues to drive aggregation.
-
Concentration: At higher peptide concentrations, the probability of intermolecular interactions and aggregation increases significantly.
Q2: How can I prevent the aggregation of my histidine-containing peptide during synthesis and purification?
Preventing aggregation from the outset is crucial. Here are some strategies to employ during synthesis and purification:
-
pH Control: Maintain the pH of your solutions well below the pKa of histidine (e.g., pH 4-5) to ensure the imidazole rings are protonated and electrostatically repel each other. Acetic acid solutions are often used for this purpose.
-
Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like guanidinium chloride (GdmCl) or urea can be used during purification to disrupt intermolecular hydrogen bonds and hydrophobic interactions, thereby keeping the peptide in a denatured, soluble state.
-
Low Temperature: Working at lower temperatures (e.g., 4°C) can slow down the kinetics of aggregation.
-
Metal Chelators: If metal ion-induced aggregation is suspected, the addition of a chelating agent like EDTA to your buffers can sequester divalent metal ions and prevent them from cross-linking the peptides.
Q3: My purified, lyophilized histidine-rich peptide won't dissolve. What should I do?
Dissolving lyophilized histidine-rich peptides can be challenging. Here is a step-by-step approach:
-
Start with an Acidic Solvent: Attempt to dissolve the peptide in a small amount of a dilute acidic solution, such as 10-30% acetic acid or 0.1% trifluoroacetic acid (TFA). These conditions will protonate the histidine residues, promoting solubility.
-
Incorporate Organic Solvents: If the peptide is still insoluble, it may indicate high hydrophobicity. Try adding organic solvents like acetonitrile (ACN) or isopropanol to the acidic solution.
-
Use Denaturants: For highly aggregated peptides, dissolving them in a buffer containing 6 M GdmCl or 8 M urea might be necessary. Once dissolved, you can slowly dialyze or buffer exchange into your final desired buffer.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Q4: Can I use additives to improve the long-term stability and prevent aggregation of my peptide in solution?
Yes, several additives can enhance the stability of histidine-containing peptides in solution:
-
Arginine: The addition of L-arginine (typically at concentrations of 50-500 mM) is a widely used strategy to suppress aggregation and increase the solubility of proteins and peptides. It is thought to work by interacting with hydrophobic patches and preventing intermolecular association.
-
Glycerol/Sucrose: These polyols act as cryoprotectants and stabilizers, reducing aggregation during storage, especially for frozen samples.
-
pH Buffering: Storing the peptide in a buffer with a pH well below 6.0 (e.g., acetate buffer at pH 4.5) will keep the histidine residues protonated and reduce the propensity for aggregation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues with histidine-rich peptide aggregation.
Problem: Peptide Precipitates Immediately Upon Dissolution in a Neutral Buffer (e.g., PBS pH 7.4)
-
Cause: At neutral pH, histidine residues are largely deprotonated and neutral, leading to rapid aggregation driven by hydrophobic interactions.
-
Solution Workflow:
Workflow for dissolving aggregating peptides.
Problem: Peptide Aggregates Over Time During an Experiment or in Storage
-
Cause: This could be due to gradual deprotonation, trace metal contamination, or temperature fluctuations.
-
Troubleshooting Steps:
-
Check the pH: Ensure the pH of your buffer has not drifted upwards. A stable buffer with sufficient capacity is crucial.
-
Suspect Metal Ions: If your experiment involves cell culture media or other complex solutions, metal ion contamination is a possibility.
-
Test: Add EDTA to a small aliquot of your peptide solution. If the precipitate dissolves, metal ions are the likely cause.
-
Solution: Prepare all buffers with metal-free water and consider adding a low concentration of EDTA (e.g., 0.5 mM) if compatible with your experiment.
-
-
Optimize Storage Conditions:
-
Store the peptide at a lower pH (e.g., pH 4-5).
-
Include stabilizing excipients like L-arginine or glycerol in the storage buffer.
-
Flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.
-
-
Quantitative Data on Factors Influencing Aggregation
The following table summarizes the effect of pH and a common stabilizing agent on the aggregation of a model histidine-rich peptide.
| Condition | Peptide Concentration (mg/mL) | Incubation Time (hours) | Aggregation (%) |
| pH 7.4 | 1.0 | 24 | 85 |
| pH 6.0 | 1.0 | 24 | 42 |
| pH 5.0 | 1.0 | 24 | <5 |
| pH 7.4 + 150 mM Arginine | 1.0 | 24 | 15 |
Data is illustrative and based on typical observations for histidine-rich peptides.
Experimental Protocols
Protocol 1: Quantification of Peptide Aggregation using Size Exclusion Chromatography (SEC)
This method separates peptides based on their size. Monomeric peptides will have a longer retention time than aggregated species.
-
System Preparation:
-
Column: Use a size-exclusion column appropriate for the molecular weight of your peptide.
-
Mobile Phase: Prepare a mobile phase that maintains peptide solubility (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 5.0). Degas the mobile phase thoroughly.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare your peptide samples in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter to remove any large particulates.
-
-
Data Acquisition:
-
Inject a fixed volume (e.g., 20 µL) of your sample.
-
Monitor the elution profile using UV detection at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and the aggregates (which will elute earlier).
-
Calculate the percentage of aggregation by integrating the peak areas: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100
-
Protocol 2: Assessing Aggregation Propensity with a Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrillar aggregates, which are common for some aggregating peptides.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Store protected from light.
-
Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., PBS, pH 7.4).
-
Peptide Stock: Prepare a concentrated stock of your peptide in a non-aggregating solvent (e.g., 10% acetic acid).
-
-
Assay Procedure:
-
In a 96-well black plate, add your assay buffer.
-
Add ThT from the stock solution to a final concentration of 10-25 µM.
-
Initiate the aggregation by adding the peptide stock to the desired final concentration (e.g., 50 µM).
-
Seal the plate and incubate at a controlled temperature (e.g., 37°C), with intermittent shaking.
-
-
Data Measurement:
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Interpretation:
-
An increase in fluorescence over time indicates the formation of ThT-binding aggregates. The lag time and the maximum fluorescence intensity can be used to compare aggregation propensity under different conditions.
-
Validation & Comparative
A Comparative Guide to iso-Boc-His(Dnp)-OH and Boc-His(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups for reactive amino acid side chains is a critical determinant of synthesis success. The imidazole ring of histidine presents a particular challenge due to its potential for racemization and other side reactions. This guide provides an objective comparison of two commonly used Boc-protected histidine derivatives, iso-Boc-His(Dnp)-OH and Boc-His(Trt)-OH, to aid in the selection of the optimal reagent for specific research needs.
Chemical Properties and Protecting Group Strategy
The primary distinction between this compound and Boc-His(Trt)-OH lies in the nature of the side-chain protecting group and its point of attachment to the histidine imidazole ring.
| Feature | This compound | Boc-His(Trt)-OH |
| Protecting Group | 2,4-Dinitrophenyl (Dnp) | Trityl (Trt) |
| Attachment Point | Imidazole nitrogen | Imidazole nitrogen |
| Key Advantage | Dnp group is stable to the final acid cleavage step, minimizing side reactions.[1][2] | Trt group is acid-labile and can be removed simultaneously with the N-terminal Boc group.[3] |
| Deprotection Condition | Requires a separate step of thiolysis (e.g., with thiophenol) prior to final cleavage.[1][4] | Cleaved with strong acid (e.g., TFA) during the final cleavage step. |
| Racemization Potential | Generally lower due to the stability of the Dnp group. | Higher, as histidine is prone to racemization, and the Trt group does not completely prevent it. |
Efficacy and Performance Comparison
| Performance Metric | This compound | Boc-His(Trt)-OH |
| Expected Purity | Generally higher due to lower risk of racemization. | Potentially lower due to the inherent risk of histidine racemization during activation and coupling. |
| Synthesis Workflow | More complex due to the additional thiolysis step for Dnp group removal.[1][4] | More streamlined as the Trt group is removed during the final cleavage. |
| Side Reactions | The Dnp group can be prematurely cleaved by piperidine, which is a consideration when combining Boc and Fmoc strategies.[5] | Risk of racemization is a significant concern, particularly with prolonged activation times. |
| Application | Well-suited for the synthesis of longer peptides where minimizing side reactions and ensuring high purity is critical.[2] | Suitable for syntheses where a more straightforward workflow is prioritized, and potential racemization can be carefully controlled. |
Experimental Protocols
The following are generalized experimental protocols for the use of each reagent in Boc-based solid-phase peptide synthesis.
General Boc-SPPS Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or BHA resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the N-terminal Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activating agent (e.g., DCC/HOBt or HBTU).
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
-
Repeat the cycle for each amino acid in the peptide sequence.
Specific Steps for Histidine Incorporation
Using this compound:
-
Coupling: Follow the general coupling protocol.
-
Dnp Deprotection (Post-Synthesis):
-
After completing the peptide chain synthesis, swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% thiophenol in DMF.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Thoroughly wash the resin with DMF, methanol, and DCM to remove the Dnp byproducts.
-
Proceed with the final cleavage from the resin.
-
Using Boc-His(Trt)-OH:
-
Coupling: Follow the general coupling protocol. It is crucial to minimize the pre-activation time to reduce the risk of racemization.
-
Trt Deprotection: The Trt group is removed simultaneously with the N-terminal Boc group and other acid-labile side-chain protecting groups during the final cleavage step with a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Workflow Visualization
The distinct workflows for the deprotection of the histidine side chain are illustrated below.
Caption: A comparison of the deprotection workflows for this compound and Boc-His(Trt)-OH.
Conclusion
The selection between this compound and Boc-His(Trt)-OH should be a considered decision based on the specific goals of the peptide synthesis project.
-
This compound is the preferred choice when the primary objective is to achieve the highest possible purity and minimize the risk of racemization, particularly for the synthesis of long and complex peptides. The trade-off for this higher fidelity is a more complex workflow that includes an additional deprotection step.
-
Boc-His(Trt)-OH offers a more streamlined and efficient workflow, as the Trt group is conveniently removed during the final cleavage step. However, this convenience comes with a heightened risk of histidine racemization, which must be carefully managed through optimized coupling conditions.
Ultimately, a thorough understanding of the chemical properties of each reagent, coupled with a clear definition of the synthesis objectives, will enable the researcher to make an informed decision that best supports a successful outcome.
References
Advantages and disadvantages of the Dnp protecting group versus other histidine protection.
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the efficiency of synthesis, the purity of the final peptide, and the prevention of undesirable side reactions such as racemization. This guide provides an objective comparison of the 2,4-dinitrophenyl (Dnp) protecting group with other commonly used alternatives, supported by experimental data and detailed protocols.
The imidazole ring of histidine presents a unique challenge in peptide synthesis due to its basicity and nucleophilicity, which can lead to side reactions and epimerization. The Dnp group has historically been used to mitigate these issues by suppressing the basic character of the imidazole ring.[1] However, its lability under certain conditions and the harsh requirements for its removal have led to the widespread adoption of alternative protecting groups. This guide will delve into the advantages and disadvantages of Dnp in comparison to other popular choices in both Boc and Fmoc-based synthesis strategies.
Comparison of Histidine Protecting Groups
The selection of a histidine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily whether it is Boc/Bzl or Fmoc/tBu based. The ideal protecting group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.
Key Performance Metrics
| Protecting Group | Synthesis Strategy | Stability | Deprotection Conditions | Racemization Suppression | Key Side Reactions/Considerations |
| Dnp | Boc | Stable to most reaction and cleavage conditions.[2] | Thiolysis (e.g., 20% thiophenol in DMF).[1] | Good, by suppressing imidazole basicity. | Labile to 20% piperidine in DMF (up to 84% cleavage), making it incompatible with standard Fmoc deprotection.[1] |
| Boc | Boc & Fmoc | Labile to TFA. Removed concurrently with Nα-Boc group in Boc-SPPS. | TFA. | Moderate. | In Fmoc-SPPS, can significantly reduce epimerization compared to Trt, especially at elevated temperatures.[3] |
| Tos | Boc | Stable to TFA. | Strong acids (e.g., HF) or HOBt.[2] | Moderate. | Can modify tryptophan residues during cleavage if not properly scavenged.[2] Glycine insertion has been reported.[4] |
| Trt | Fmoc | Acid-labile. | ~90% TFA.[2] | Poor. Prone to racemization, especially with base-mediated coupling.[5] | Trityl cations released during cleavage can lead to side reactions if not scavenged. |
| Mtt | Fmoc | More acid-labile than Trt. | 1% TFA in DCM/TIS.[2] | Poor. | Similar to Trt. |
| Mmt | Fmoc | Most acid-labile of the trityl groups. | 1% TFA in DCM/TIS; 75-80% cleavage in 30 min with acetic acid/TFE/DCM.[2] | Poor. | Similar to Trt. |
Quantitative Data on Racemization
The propensity of histidine to racemize during coupling is a major concern. The choice of protecting group plays a crucial role in minimizing the formation of the D-isomer.
| Protecting Group | Peptide Sequence/Conditions | % D-His Isomer |
| Fmoc-His(Trt)-OH | Liraglutide synthesis, coupling at 50°C for 10 min | 6.8% |
| Fmoc-His(Boc)-OH | Liraglutide synthesis, coupling at 50°C for 10 min | 0.18% |
| Fmoc-His(Trt)-OH | Liraglutide synthesis, coupling at 90°C | >16% |
| Fmoc-His(Boc)-OH | Liraglutide synthesis, coupling at 90°C | 0.81% |
| Fmoc-His(Trt)-OH | 1-42 Beta Amyloid synthesis, coupling at 50°C for 10 min | 2.88% |
| Fmoc-His(Boc)-OH | 1-42 Beta Amyloid synthesis, coupling at 90°C for 2 min | 1.29% |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 7.8% |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 0.3% |
Data compiled from a study on the application of Fmoc-His(Boc)-OH in Fmoc-based SPPS and a review on advances in Fmoc solid-phase peptide synthesis.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the deprotection of His(Dnp) and a standard cleavage procedure for peptides containing His(Trt).
Deprotection of His(Dnp)
This protocol is for the removal of the Dnp group from a peptide synthesized on a resin using the Boc strategy, prior to the final cleavage from the resin.
Materials:
-
Peptide-resin containing His(Dnp)
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Suspend the peptide-resin in DMF (approximately 10 mL per gram of resin).
-
Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin).
-
Shake the mixture at room temperature for approximately 90 minutes.
-
Filter the resin and wash it twice with DMF.
-
Wash the resin twice with DCM.
-
Wash the resin twice with methanol.
-
Dry the resin under vacuum to a constant weight.[6]
Cleavage of a Peptide Containing His(Trt) from the Resin
This protocol describes the final cleavage and deprotection of a peptide synthesized using the Fmoc strategy with a trityl-based protecting group on histidine.
Materials:
-
Peptide-resin containing His(Trt)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)
-
Cold methyl t-butyl ether
Procedure:
-
If the N-terminal Fmoc group is still present, remove it using a standard deprotection procedure (e.g., 20% piperidine in DMF).
-
Wash the resin with dichloromethane.
-
Suspend the peptide-resin in the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 1-2 hours. The solution may turn a deep yellow color due to the formation of the trityl cation.[7]
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and precipitate the crude peptide by adding it to cold methyl t-butyl ether (approximately 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold ether and dry under vacuum.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key decision points and workflows in solid-phase peptide synthesis involving histidine protection.
References
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. peptide.com [peptide.com]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with iso-Boc-His(Dnp)-OH
For researchers and professionals in drug development, the synthesis of peptides containing histidine residues presents unique challenges, primarily due to the imidazole side chain's reactivity, which can lead to side reactions and racemization. The choice of protecting group for the histidine imidazole ring is therefore a critical parameter in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of iso-Boc-His(Dnp)-OH against other common histidine-protecting group strategies in Boc-SPPS, with a focus on mass spectrometry outcomes, supported by experimental data and protocols.
Introduction to Histidine Protection in Boc-SPPS
In Boc-based solid-phase peptide synthesis, the imidazole group of histidine is typically protected to prevent side reactions such as acylation and to reduce the risk of racemization. The 2,4-dinitrophenyl (Dnp) group, as utilized in this compound, is a well-established protecting group known for its stability under the acidic conditions used for Nα-Boc deprotection.[1][2] This stability makes it a suitable choice for the synthesis of longer peptides where repeated acid treatments are required.[3][4]
However, the Dnp group requires a separate deprotection step, typically involving thiolysis, before the final cleavage of the peptide from the resin.[1][2] This adds a step to the overall synthesis workflow. Alternative protecting groups for histidine in Boc-SPPS include tosyl (Tos) and benzyloxymethyl (Bom), each with its own set of advantages and disadvantages.
Comparative Performance Analysis
The selection of a histidine protecting group can significantly impact the yield, purity, and stereochemical integrity of the final peptide. The following table summarizes the performance of this compound in comparison to other common alternatives in Boc-SPPS.
| Protecting Group | Key Features | Typical Crude Purity (%) | Racemization Potential | Deprotection Conditions | Mass Spectrometry Considerations |
| Dnp (dinitrophenyl) | High acid stability, suitable for long peptides.[3][4] | 85-95 | Low to moderate | Thiolysis (e.g., thiophenol)[1][2] | Dnp-adducts can be observed if deprotection is incomplete. |
| Tos (tosyl) | Moderate acid stability. | 80-90 | Moderate | HF cleavage or HOBt[4] | Can lead to side products that complicate spectral interpretation. |
| Bom (benzyloxymethyl) | Excellent at suppressing racemization.[3][4] | >95 | Very Low | HF cleavage | Generally clean spectra, but the protecting group is more expensive.[3] |
Note: The values presented are typical and can vary depending on the peptide sequence, coupling conditions, and purification methods.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide synthesis and analysis. Below are representative protocols for the synthesis of a model peptide using this compound and its subsequent analysis by mass spectrometry.
Boc-SPPS of a Model Peptide (e.g., H-Gly-His-Ala-Phe-OH)
This protocol outlines the manual solid-phase synthesis of a tetrapeptide on a 4-methylbenzhydrylamine (MBHA) resin.
Materials:
-
MBHA resin
-
Boc-Phe-OH, Boc-Ala-OH, Boc-His(Dnp)-OH, Boc-Gly-OH
-
Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Thiophenol
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin with 50% TFA in DCM for 30 minutes.
-
Neutralize with 10% DIEA in DCM.
-
Couple Boc-Phe-OH (3 eq) using DIC (3 eq) in DMF for 2 hours.
-
-
Chain Elongation (for Ala, His(Dnp), Gly):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Nα-Boc group.
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize with 10% DIEA in DCM (2x).
-
Coupling: Couple the next Boc-protected amino acid (Boc-Ala-OH, Boc-His(Dnp)-OH, Boc-Gly-OH in sequence) (3 eq) using DIC (3 eq) in DMF for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) after each coupling step.
-
-
Dnp Group Removal:
-
Wash the peptide-resin with DMF.
-
Treat the resin with 20% thiophenol in DMF for 1 hour. Repeat this step.
-
Wash the resin thoroughly with DMF and DCM.
-
-
HF Cleavage:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the precipitate with diethyl ether and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mass Spectrometry Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 10-100 fmol/µL for analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: Electrospray ionization-quadrupole time-of-flight (ESI-Q-TOF) or similar high-resolution mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 15 to 40 eV for MS/MS fragmentation.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Boc-SPPS workflow for a model peptide using this compound.
References
A Comparative Guide to Verifying Imidazole Ring Integrity using NMR Spectroscopy after Dnp Removal
For researchers, scientists, and professionals in drug development, ensuring the structural integrity of molecules throughout a synthetic route is paramount. The imidazole ring, a key component of the amino acid histidine and various pharmaceuticals, often requires protection during synthesis. The 2,4-dinitrophenyl (Dnp) group is a widely used protecting group for the imidazole nitrogen. Its removal is a critical step that necessitates rigorous verification to confirm the restoration of the native imidazole structure. This guide provides a comprehensive comparison of using ¹H and ¹³C NMR spectroscopy to verify imidazole ring integrity following Dnp removal, with supporting experimental data and protocols, and a comparison with alternative protecting groups.
NMR Spectroscopy as a Tool for Imidazole Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, making them ideal for confirming the successful deprotection of an imidazole ring and ensuring no unintended structural changes have occurred.
An unprotected imidazole ring has a characteristic NMR signature. In ¹H NMR, the protons on the ring typically appear as distinct signals. The C2-H proton is the most deshielded, followed by the C4-H and C5-H protons. In ¹³C NMR, the chemical shifts of the carbon atoms also fall within predictable ranges.
The Dnp Protecting Group: Signature and Removal
The electron-withdrawing nature of the Dnp group significantly alters the electronic environment of the imidazole ring, leading to characteristic downfield shifts of the imidazole protons and carbons in the NMR spectra. Furthermore, the Dnp group itself produces distinct signals in the aromatic region of the ¹H NMR spectrum.
The removal of the Dnp group is typically achieved by thiolysis, for example, using thiophenol in the presence of a base. Successful deprotection is confirmed by the disappearance of the Dnp signals and the upfield shift of the imidazole signals back to their characteristic unprotected positions.
Comparative Analysis of Imidazole Protecting Groups by NMR
While Dnp is effective, other protecting groups are also commonly used for the imidazole ring, each with its own unique NMR fingerprint and deprotection conditions. The choice of protecting group can be critical, and understanding their NMR characteristics is essential for reaction monitoring.
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole (Unprotected) | H2: ~7.7-8.1, H4/H5: ~7.1-7.2 | C2: ~136-138, C4/C5: ~122-123 |
| N-Dnp-Histidine (Model) | Imidazole H2/H4/H5: Downfield shift, Dnp H3'/H5'/H6': ~7.5-9.0 | Imidazole C2/C4/C5: Downfield shift, Dnp Carbons: ~115-150 |
| N-Boc-Imidazole | H2: ~8.1, H4: ~7.4, H5: ~7.0, Boc: ~1.6 | C2: ~137, C4: ~129, C5: ~118, Boc C=O: ~147, Boc C(CH₃)₃: ~86, Boc CH₃: ~28 |
| N-Trt-Imidazole (Trityl) | Imidazole H's: Shielded, Trityl H's: ~7.1-7.5 | Imidazole C's: Shielded, Trityl C's: ~127-145, Trityl C-Ph₃: ~70 |
| N-Tos-Imidazole (Tosyl) | Imidazole H's: Deshielded, Tosyl H's: ~7.3-7.8, Tosyl CH₃: ~2.4 | Imidazole C's: Deshielded, Tosyl C's: ~127-145, Tosyl CH₃: ~21 |
Note: Chemical shifts are approximate and can vary depending on the solvent and the rest of the molecular structure.
Experimental Protocols
Protocol 1: Dnp Removal from a Resin-Bound Peptide
This protocol is adapted for solid-phase peptide synthesis where a histidine residue is protected with Dnp.[1]
-
Resin Swelling: Suspend the peptide-resin in dimethylformamide (DMF) (10 mL per gram of resin).
-
Deprotection Cocktail: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.
-
Reaction: Shake the mixture at room temperature for approximately 90 minutes.
-
Washing: Filter the resin and wash it sequentially with DMF (2x), dichloromethane (DCM, 2x), and methanol (2x).
-
Drying: Dry the resin under vacuum to a constant weight before proceeding with cleavage from the resin or further synthetic steps.
Protocol 2: NMR Sample Preparation for Deprotection Analysis
-
Sample Dissolution: Accurately weigh 5-10 mg of the dried, deprotected product (e.g., the cleaved peptide) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean vial.
-
Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) for organic solvents).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.
-
Acquisition of ¹H NMR Spectrum: Record a ¹H NMR spectrum. Pay close attention to the aromatic region to confirm the absence of Dnp signals and the presence of the characteristic imidazole proton signals at their expected upfield positions.
-
Acquisition of ¹³C NMR Spectrum: Record a ¹³C NMR spectrum to confirm the chemical shifts of the imidazole carbons and the absence of the Dnp carbon signals. This provides complementary evidence for successful deprotection.
Visualizing the Workflow and Logic
Caption: Workflow for Dnp removal and NMR verification.
Caption: Comparison of Dnp and Boc deprotection and verification.
References
A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Histidine-Containing Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of their work. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is critical, especially when dealing with complex residues like histidine. This guide provides an objective comparison of these two chemistries for the synthesis of histidine-containing peptides, supported by experimental data and detailed protocols.
Histidine presents unique challenges in peptide synthesis due to the basicity of its imidazole side chain, which can lead to side reactions, most notably racemization. The selection of the appropriate chemistry and side-chain protection strategy is therefore paramount to achieving high purity and yield of the target peptide.
Comparative Analysis of Boc and Fmoc Strategies
The fundamental difference between Boc and Fmoc chemistries lies in their Nα-amino group protection and deprotection schemes. Boc chemistry utilizes an acid-labile protecting group, requiring strong acid for deprotection in each cycle, while Fmoc chemistry employs a base-labile protecting group, allowing for milder reaction conditions.[1][2] This core difference influences several aspects of the synthesis of histidine-containing peptides.
Key Considerations for Histidine-Containing Peptides:
-
Racemization: Histidine is highly susceptible to racemization during the coupling step, a side reaction that can compromise the biological activity of the final peptide.[3] The lone pair of electrons on the imidazole nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[3][4]
-
In Fmoc chemistry , the repetitive use of a basic deprotection agent (typically piperidine) can exacerbate racemization, especially when coupling histidine.[5] The choice of side-chain protecting group for histidine is crucial to mitigate this. Protecting the π-imidazole nitrogen significantly reduces racemization.[6] For instance, Fmoc-His(Trt)-OH is commonly used, but can still undergo significant racemization, particularly with prolonged pre-activation times or base-mediated coupling.[5][7] The use of Fmoc-His(MBom)-OH has been shown to reduce epimerization significantly compared to Fmoc-His(Trt)-OH.[5]
-
In Boc chemistry , the acidic deprotection conditions do not directly promote racemization in the same way as the basic conditions of Fmoc chemistry. However, racemization can still occur during the coupling of Boc-protected histidine. The use of appropriate side-chain protection, such as tosyl (Tos) or dinitrophenyl (Dnp), is essential.[8]
-
-
Side-Chain Protection: The choice of the permanent side-chain protecting group for histidine is critical in both strategies to prevent side reactions and racemization.
-
Fmoc Chemistry: Common protecting groups for the histidine side chain include trityl (Trt), 4-methoxytrityl (Mmt), and 4-methyltrityl (Mtt).[8] These are acid-labile and are removed during the final cleavage from the resin. The use of a Boc group on the side chain [Fmoc-His(Boc)-OH] offers an alternative strategy to reduce racemization.[3]
-
Boc Chemistry: In Boc chemistry, commonly used protecting groups for the histidine side chain are benzyloxymethyl (Bom), dinitrophenyl (Dnp), and tosyl (Tos).[8] The Bom group is removed by strong acid during the final cleavage, while the Dnp group requires treatment with a thiol, and the Tos group can be removed by HOBt or strong acid.[8][9]
-
-
Orthogonality and Compatibility:
-
Fmoc chemistry offers a fully orthogonal protection scheme, where the Nα-protecting group (Fmoc) is base-labile, and the side-chain protecting groups are acid-labile.[10][11] This allows for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies.[1] The milder conditions of Fmoc chemistry are also more compatible with sensitive modifications like glycosylation and phosphorylation.[5]
-
Boc chemistry is considered a quasi-orthogonal system, as both the Nα-Boc group and the benzyl-based side-chain protecting groups are removed by acid, albeit of different strengths.[2][12] The final cleavage requires very strong and hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][9]
-
-
Aggregation: For hydrophobic peptides that are prone to aggregation during synthesis, Boc chemistry can sometimes offer an advantage. The protonation of the N-terminus after each acidic deprotection step can help to disrupt interchain hydrogen bonding and improve solvation.[1]
Quantitative Data Comparison
The following table summarizes key comparative data for Boc and Fmoc synthesis of histidine-containing peptides, based on information from various studies.
| Parameter | Boc Chemistry | Fmoc Chemistry | References |
| Nα-Deprotection | Strong Acid (e.g., 25-50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) | [1][12] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., 95% TFA) | [9][13] |
| Histidine Racemization | Can occur during coupling; generally less problematic than Fmoc due to the absence of repetitive base treatment. | High risk, especially with prolonged activation times and certain coupling reagents. Mitigated by appropriate side-chain protection. | [3][4][5] |
| Common His Protecting Groups | Boc, Dnp, Tos, Bom | Trt, Mmt, Mtt, Boc, MBom | [8] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal | [2][11] |
| Compatibility with PTMs | Less compatible due to harsh final cleavage conditions. | Highly compatible with acid-sensitive modifications. | [5] |
| Handling of Hydrophobic Peptides | Can be advantageous in preventing aggregation. | More prone to aggregation issues with hydrophobic sequences. | [1] |
Experimental Protocols
The following are generalized, step-by-step protocols for the manual solid-phase synthesis of a model histidine-containing peptide (e.g., Ala-His-Gly) using both Boc and Fmoc chemistries.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Couple Boc-Gly-OH to the resin using a suitable activation method (e.g., DCC/DMAP).
-
Wash the resin with DCM and DMF.
-
Cap any unreacted hydroxyl groups using acetic anhydride.
-
-
Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.[12]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM.
-
-
Second Amino Acid Coupling (Histidine):
-
Couple the side-chain protected Boc-His(Tos)-OH using an appropriate coupling reagent (e.g., DCC/HOBt) in a mixture of DCM and DMF.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DCM and DMF.
-
-
Repeat Deprotection and Neutralization: Repeat steps 3 and 4.
-
Third Amino Acid Coupling (Alanine):
-
Couple Boc-Ala-OH as described in step 5.
-
-
Final Deprotection: Repeat step 3.
-
Cleavage and Global Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail containing a strong acid like HF or TFMSA and appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups.[9]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash.
-
Lyophilize the crude peptide for purification.
-
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.[14]
-
Fmoc Deprotection (of resin):
-
First Amino Acid Coupling (Glycine):
-
Couple Fmoc-Gly-OH using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.[14]
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes.[13]
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid Coupling (Histidine):
-
Couple the side-chain protected Fmoc-His(Trt)-OH as described in step 3. To minimize racemization, avoid long pre-activation times.
-
Wash the resin with DMF.
-
-
Repeat Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Alanine):
-
Couple Fmoc-Ala-OH as described in step 3.
-
-
Final Deprotection: Repeat step 4.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically 95% TFA with scavengers like water and triisopropylsilane (TIS).[13]
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash.
-
Lyophilize the crude peptide for purification.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the core cyclical processes of Boc and Fmoc solid-phase peptide synthesis.
Conclusion
The choice between Boc and Fmoc chemistry for the synthesis of histidine-containing peptides is nuanced and depends on the specific requirements of the peptide, including its length, sequence, and any post-translational modifications.
Fmoc chemistry is generally the preferred method in modern peptide synthesis due to its milder deprotection conditions, orthogonality, and ease of automation.[10] However, for histidine-containing peptides, careful consideration must be given to the selection of side-chain protecting groups and coupling conditions to minimize the significant risk of racemization.[5]
Boc chemistry , while requiring harsher and more hazardous reagents, can be a valuable alternative, particularly for hydrophobic sequences prone to aggregation.[1] The risk of racemization of histidine may be lower due to the avoidance of repetitive base treatments.
Ultimately, a thorough understanding of the advantages and disadvantages of each strategy, as outlined in this guide, will enable researchers to make an informed decision and successfully synthesize high-quality histidine-containing peptides for their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Bot Detection [iris-biotech.de]
- 12. academic.oup.com [academic.oup.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, controlling the stereochemical purity of the final product is paramount. Racemization, the unwanted conversion of an L-amino acid to its D-enantiomer during synthesis, can lead to peptides with altered biological activity and therapeutic efficacy. Histidine is notoriously prone to racemization, making the choice of protecting group strategy critical. This guide provides a comparative assessment of iso-Boc-His(Dnp)-OH and other commonly used protected histidine derivatives, focusing on the level of racemization observed during solid-phase peptide synthesis (SPPS).
The imidazole side chain of histidine can act as an intramolecular base, catalyzing the abstraction of the alpha-proton of the activated amino acid and leading to a loss of chirality. The use of a protecting group on the imidazole nitrogen is a standard strategy to mitigate this side reaction. The 2,4-dinitrophenyl (Dnp) group in this compound is an electron-withdrawing group designed to reduce the basicity of the imidazole ring and thereby suppress racemization.
Comparative Analysis of Racemization Levels
While direct, head-to-head comparative studies under identical conditions are limited, the available data from various sources allows for an assessment of the performance of different protected histidine derivatives. A multi-center study by the Association of Biomolecular Resource Facilities (ABRF) involving the synthesis of a model peptide containing a His(Dnp) residue using Boc chemistry concluded that this strategy generally results in low levels of racemization. However, specific quantitative data from this study is not publicly available.
The following table summarizes quantitative data on the percentage of D-histidine formation (racemization) reported for various protected histidine derivatives under different coupling conditions. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in peptide sequence, coupling reagents, and analytical methods.
| Protected Histidine Derivative | Coupling Reagent/Method | % D-His (Racemization) | Peptide Sequence/Model | Reference |
| This compound | Not Specified (Boc-SPPS) | Low levels reported | ABRF 1996 Study Peptide | [Qualitative assessment] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | Model Dipeptide | [1] |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | Model Dipeptide | [1] |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIEA | 6.8% | Liraglutide | [2] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | <1-2% | Not Specified | [3] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA | 0.18% | Liraglutide | [2] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA (at 90°C) | 0.81% | Liraglutide | [2] |
Experimental Protocols for Assessing Racemization
Accurate determination of racemization levels is crucial for validating a peptide synthesis strategy. The two primary methods employed are chiral amino acid analysis after total hydrolysis of the peptide and enzymatic digestion followed by analysis of the resulting fragments.
Chiral Amino Acid Analysis via HPLC-MS
This method involves the complete hydrolysis of the synthetic peptide, followed by derivatization of the resulting amino acids with a chiral reagent to form diastereomers, which can then be separated and quantified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Protocol:
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube and open it carefully.
-
Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid residue in 1 mL of 0.1 M HCl.
-
-
Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):
-
To 100 µL of the amino acid solution, add 20 µL of 1 M NaHCO₃.
-
Add 40 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 340 nm and Mass Spectrometry (MS) to confirm the identity of the diastereomers.
-
Quantification: Integrate the peak areas of the L-D and L-L diastereomers to determine the percentage of the D-isomer.
-
Enzymatic Digestion for Site-Specific Racemization Analysis
Enzymatic digestion can be used to identify the specific site of racemization within a peptide sequence. This method relies on the stereospecificity of proteases, which will only cleave peptide bonds adjacent to L-amino acids.
Protocol:
-
Peptide Solubilization:
-
Dissolve the synthetic peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to a concentration of 1 mg/mL.
-
-
Enzymatic Digestion:
-
Add a specific protease (e.g., Trypsin, Chymotrypsin, or Asp-N) to the peptide solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the mixture at 37°C for 4-18 hours.
-
Stop the digestion by adding a small amount of formic acid to lower the pH.
-
-
LC-MS/MS Analysis of Fragments:
-
Analyze the digest by reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS).
-
Identify the peptide fragments by their mass-to-charge ratio.
-
The presence of a fragment that should have been cleaved but remains intact suggests the presence of a D-amino acid at the cleavage site, preventing enzymatic activity.
-
Further analysis of the uncleaved fragment by MS/MS can confirm the location of the racemized residue.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structure of this compound and the general workflow for assessing peptide racemization.
References
Cost-benefit analysis of using iso-Boc-His(Dnp)-OH in large-scale peptide synthesis.
For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of protecting groups for reactive amino acid side chains is a critical decision that significantly impacts process efficiency, product quality, and overall manufacturing cost. Histidine, with its nucleophilic imidazole side chain, presents a particular challenge, necessitating robust protection to prevent side reactions and racemization. This guide provides a comprehensive cost-benefit analysis of using Nα-tert-butyloxycarbonyl-Nim-2,4-dinitrophenyl-L-histidine (iso-Boc-His(Dnp)-OH) in large-scale solid-phase peptide synthesis (SPPS), comparing it with other commonly used histidine derivatives.
Executive Summary
The selection of a histidine-protecting group strategy in large-scale peptide synthesis involves a trade-off between raw material costs, process complexity, and the final purity and yield of the target peptide. While this compound offers the advantage of stability under the acidic conditions of Boc-SPPS, its use necessitates a separate, and potentially costly, deprotection step using thiophenol. In contrast, alternatives like Fmoc-His(Trt)-OH, used in the more common Fmoc-SPPS, offer integrated deprotection but can be more susceptible to racemization. This analysis indicates that for large-scale campaigns, a thorough evaluation of the specific peptide sequence, required purity levels, and in-house processing capabilities is essential to determine the most cost-effective approach.
Comparative Analysis of Histidine Protecting Groups
The choice of a protected histidine derivative is intrinsically linked to the overall synthetic strategy, primarily Boc-SPPS versus Fmoc-SPPS. Below is a comparative overview of this compound and its main alternatives.
| Feature | This compound | Boc-His(Tos)-OH | Fmoc-His(Trt)-OH |
| Synthetic Strategy | Boc-SPPS | Boc-SPPS | Fmoc-SPPS |
| Protection Stability | High stability to TFA | Labile to HOBt, often used in coupling cocktails | Stable to base, labile to acid |
| Deprotection Method | Thiophenol and a tertiary amine in DMF | Often removed during subsequent coupling steps | 20% piperidine in DMF (for Fmoc group) |
| Racemization Risk | Generally low | Moderate | Can be significant, especially with prolonged activation |
| Key Advantage | Orthogonal protection in Boc-SPPS | Can be deprotected during synthesis | Deprotection integrated with the main synthesis cycle |
| Key Disadvantage | Requires a separate, potentially hazardous deprotection step | Limited stability can lead to premature deprotection | Higher risk of racemization |
Cost Analysis
The cost of large-scale peptide synthesis is a multifactorial equation, encompassing raw materials, reagents, solvents, labor, and waste disposal. The following tables provide an estimated cost comparison for the protected histidine derivatives and their respective deprotection reagents. Prices are indicative and can vary based on supplier, purity grade, and purchase volume.
Table 1: Estimated Bulk Pricing of Protected Histidine Derivatives
| Derivative | Supplier Example | Estimated Bulk Price (per kg) |
| This compound | Varies | $1,500 - $3,000 |
| Boc-His(Tos)-OH | Varies | $1,200 - $2,500 |
| Fmoc-His(Trt)-OH | Varies | $1,000 - $2,000 |
Table 2: Estimated Bulk Pricing of Deprotection Reagents
| Reagent | Supplier Example | Estimated Bulk Price (per kg/L ) |
| Thiophenol | Varies | $50 - $150 |
| Piperidine | Varies | $30 - $100 |
While the initial cost of this compound may be higher than some alternatives, a comprehensive cost analysis must factor in the entire synthesis and purification process. The need for a separate deprotection step with thiophenol for the Dnp group adds to the overall cost through increased solvent usage, longer equipment occupancy, and additional labor. Furthermore, the potential for side reactions and racemization with any protecting group can lead to lower yields of the desired peptide and more complex, costly purification procedures.
Performance and Experimental Data
The performance of a protecting group strategy is ultimately measured by the yield and purity of the final peptide. While large-scale, head-to-head comparative data is often proprietary, the following sections outline the general performance characteristics and potential pitfalls of each approach.
Yield and Purity
-
This compound : The high stability of the Dnp group throughout the Boc-SPPS cycles generally leads to fewer side reactions related to the histidine side chain, which can contribute to a higher crude purity of the peptide before the final deprotection. However, the thiophenol-mediated deprotection step itself can introduce impurities if not performed and washed meticulously. Incomplete Dnp removal will result in a difficult-to-remove impurity in the final product.
-
Boc-His(Tos)-OH : The lability of the Tosyl group can be a double-edged sword. While it can be conveniently removed during subsequent coupling steps, this can also lead to unintended deprotection and subsequent side reactions on the histidine imidazole ring, potentially lowering the overall yield and purity.
-
Fmoc-His(Trt)-OH : The trityl group offers good protection during Fmoc-SPPS. However, histidine is known to be susceptible to racemization during the activation step of coupling.[1] While various strategies exist to minimize this, such as the use of specific coupling reagents or additives, the risk remains a significant consideration, especially in large-scale synthesis where even small percentages of diastereomeric impurities can be challenging and costly to remove.
Side Reactions and Mitigation
-
This compound : A potential side reaction is the premature cleavage of the Dnp group if piperidine is used in a mixed Boc/Fmoc strategy. Studies have shown that the Dnp group can be partially cleaved by the piperidine treatment used for Fmoc removal. This can lead to unwanted acylation of the unprotected imidazole ring.
-
Boc-His(Tos)-OH : The primary side reaction is premature deprotection, leading to the same complications as an unprotected histidine side chain, including N-acylation.
-
Fmoc-His(Trt)-OH : The main concern is racemization. Careful selection of coupling reagents (e.g., using HATU or HCTU with a non-nucleophilic base like DIPEA) and minimizing the pre-activation time can help to suppress this side reaction.
Experimental Protocols
Detailed and optimized protocols are crucial for the success of any large-scale peptide synthesis campaign. Below are generalized experimental protocols for the key steps involving the histidine derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates a generalized workflow for a single coupling cycle in SPPS.
Caption: A simplified workflow for a single amino acid addition cycle in SPPS.
Protocol 1: Coupling of this compound in Boc-SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Nα-Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM, and finally with DCM and dimethylformamide (DMF).
-
Coupling: Dissolve this compound (2-4 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add this solution to the resin, followed by DIPEA (4-8 equivalents). Agitate the mixture until coupling is complete (as monitored by a Kaiser test).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Deprotection of the Dnp Group
-
Resin Swelling: Swell the peptide-resin containing the His(Dnp) residue in DMF.
-
Deprotection Cocktail: Prepare a solution of thiophenol (10-20 equivalents) and a tertiary amine such as triethylamine (TEA) or DIPEA (10-20 equivalents) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash extensively with DMF, DCM, and methanol to remove the thiophenol and Dnp-related byproducts.
Protocol 3: Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Nα-Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-His(Trt)-OH (2-4 equivalents) and a coupling agent (e.g., HATU) in DMF. Add this solution to the resin, followed by a non-nucleophilic base like DIPEA (4-8 equivalents). Agitate until coupling is complete.
-
Washing: Wash the resin with DMF.
Logical Workflow for Decision Making
The selection of the optimal histidine protection strategy is a multi-step process that should be guided by a logical evaluation of the project requirements and available resources.
Caption: A logical workflow for selecting a histidine protection strategy in large-scale peptide synthesis.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in large-scale peptide synthesis reveals a complex interplay of factors.
-
For Boc-SPPS strategies , this compound provides a robust and orthogonal protection strategy that can lead to high-purity crude peptides. However, the additional deprotection step using thiophenol adds complexity, cost, and potential for introducing new impurities. This strategy is best suited for peptides where the prevention of side reactions during the main synthesis is paramount and the infrastructure for handling and removing thiophenol efficiently is in place.
-
For Fmoc-SPPS strategies , Fmoc-His(Trt)-OH is the standard choice. While generally effective, the risk of racemization, particularly in large-scale synthesis, necessitates careful process optimization and stringent quality control, which can increase downstream processing costs.
Recommendations for Researchers and Drug Development Professionals:
-
Sequence-Specific Evaluation: The specific peptide sequence, particularly the amino acids flanking the histidine residue, can influence the propensity for side reactions and racemization. A small-scale pilot synthesis is often a worthwhile investment to evaluate different strategies.
-
Thorough Cost Modeling: When comparing options, it is crucial to model the total cost of production, including raw materials, reagents, solvents, labor, equipment time, and waste disposal for the entire process, from synthesis to final purification.
-
In-House Process Capability Assessment: The choice of strategy should align with the available equipment and expertise. Handling of hazardous reagents like thiophenol and the ability to perform efficient, large-scale chromatographic purifications are key considerations.
-
Consider Newer Protecting Groups: The field of peptide synthesis is continually evolving. For particularly challenging sequences, exploring newer generation histidine protecting groups that offer enhanced stability and reduced racemization may be beneficial, although their cost and availability for large-scale use should be carefully evaluated.
Ultimately, there is no single "best" solution for histidine protection in large-scale peptide synthesis. A data-driven approach that considers the specific requirements of the project and a comprehensive understanding of the costs and benefits of each option will lead to the most successful and economical manufacturing process.
References
A Researcher's Guide to Histidine Protection in Boc-SPPS: A Comparative Review Centered on iso-Boc-His(Dnp)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the imidazole side chain of histidine is a critical determinant of synthesis success. This guide provides a comprehensive comparison of iso-Boc-His(Dnp)-OH with other commonly used Boc- and Fmoc-protected histidine derivatives, supported by available experimental data, detailed protocols, and workflow diagrams to aid in the selection of the optimal building block for your specific application.
Histidine's unique imidazole side chain, while often crucial for the biological activity of peptides, presents a significant challenge during SPPS. Its nucleophilic nature can lead to undesirable side reactions, and it is particularly susceptible to racemization during the activation step of peptide coupling[1][2][3]. To mitigate these issues, a variety of protecting groups have been developed. In the context of tert-butyloxycarbonyl (Boc) chemistry, this compound has long been a standard choice[4]. This guide will delve into the performance of this well-established reagent and compare it to its main alternatives in both Boc and Fluorenylmethyloxycarbonyl (Fmoc) strategies.
Performance Comparison of Histidine Protecting Groups
Table 1: Comparison of Common Boc-Protected Histidine Derivatives
| Derivative | Advantages | Disadvantages | Racemization Potential |
| This compound | - Stable to the acidic conditions of Boc-SPPS. - Effective at preventing side reactions. | - Requires a separate thiolysis step for deprotection. - Dnp byproducts are colored, which can complicate purification[4]. | Low to moderate, dependent on coupling conditions. |
| Boc-His(Tos)-OH | - Tosyl group is removable under mild acid conditions. | - Susceptible to cleavage by HOBt, a common coupling additive[1]. - Can lead to sulfonylation of tryptophan residues. | Low with specific coupling reagents (e.g., BOP) and minimal base, but can increase with excess base (e.g., ~3% epimer with excess DIEA)[5]. |
| Boc-His(Bom)-OH | - Very effective at suppressing racemization[1]. | - More expensive than other derivatives. - Cleavage can release formaldehyde, requiring specific scavengers[6][7]. | Minimal[6][7]. |
| Boc-His(Boc)-OH | - Side-chain Boc group is removed simultaneously with the N-terminal Boc group. | - Only suitable for short peptides or for introducing histidine near the N-terminus[1]. | Moderate to high, as the imidazole is unprotected during subsequent couplings. |
Table 2: Performance Data of Fmoc-Protected Histidine Derivatives (for reference)
The following data from a study on the synthesis of Liraglutide and 1-42 Beta Amyloid using Fmoc-SPPS provides a valuable benchmark for the levels of racemization that can be expected with different protection strategies under various conditions.
| Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Purity |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | Comparable to Fmoc-His(Boc)-OH[8] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | Comparable to Fmoc-His(Trt)-OH[8] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | Not reported |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | Not reported |
| Fmoc-His(π-Mbom)-OH | 90 °C, 2 min | 0.85 | Similar to Fmoc-His(Boc)-OH[8] |
Data sourced from a study on Liraglutide synthesis[8].
This data clearly demonstrates the significant impact of the protecting group and coupling conditions on the enantiomeric purity of the final peptide. The use of Fmoc-His(Boc)-OH resulted in substantially lower racemization compared to the more common Fmoc-His(Trt)-OH, especially at elevated temperatures[8].
Experimental Protocols
Standard Boc-SPPS Protocol using this compound
This protocol outlines the general steps for incorporating a histidine residue using this compound in a manual Boc-SPPS workflow.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 1-2 hours.
2. N-α-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling:
-
Dissolve this compound (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
5. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with an acetylating agent (e.g., acetic anhydride/DIEA in DMF).
Repeat steps 2-5 for each amino acid in the peptide sequence.
Deprotection of the Dnp Group
A critical step when using this compound is the removal of the Dnp protecting group prior to the final cleavage of the peptide from the resin.
1. Resin Swelling:
-
Swell the peptide-resin in DMF.
2. Thiolysis:
-
Treat the resin with a solution of 20% thiophenol in DMF for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (5x).
-
Dry the resin under vacuum.
Final Cleavage and Deprotection
1. HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Carefully condense liquid hydrogen fluoride (HF) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
2. Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key workflows in peptide synthesis, highlighting the position of the Dnp deprotection step and comparing the general Boc and Fmoc strategies.
Conclusion
The selection of a histidine-protecting group is a multifaceted decision that depends on the specific peptide sequence, the desired level of enantiomeric purity, and budgetary considerations. This compound remains a robust and reliable choice for Boc-SPPS, particularly when stability to acidic conditions is paramount. However, the requirement for a separate deprotection step and the potential for colored byproducts are important considerations.
For syntheses where minimizing racemization is the absolute priority, the more expensive Boc-His(Bom)-OH may be a worthwhile investment. Boc-His(Tos)-OH offers a compromise but requires careful selection of coupling reagents to avoid premature deprotection.
The data from Fmoc-SPPS highlights the significant gains in enantiomeric purity that can be achieved with alternative protecting groups like Fmoc-His(Boc)-OH. This underscores the importance of empirical evaluation of different protected histidine derivatives for demanding synthetic targets. Ultimately, a thorough understanding of the properties of each protecting group, as outlined in this guide, will enable researchers to make informed decisions and achieve higher success rates in the synthesis of complex, histidine-containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. peptide.com [peptide.com]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Head-to-Head Comparison of Deprotection Cocktails for N-im-dinitrophenyl-histidine (His(Dnp)) in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate deprotection strategy is critical for achieving high purity and yield of the final peptide product. The dinitrophenyl (Dnp) group is a commonly employed protecting group for the imidazole side chain of histidine, preventing side reactions during peptide elongation. Its removal, however, requires a carefully chosen deprotection cocktail to ensure efficient cleavage without compromising the integrity of the peptide.
This guide provides a head-to-head comparison of different deprotection cocktails for His(Dnp), with a focus on their efficiency, reaction conditions, and potential side reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable method for your specific application.
Comparative Analysis of His(Dnp) Deprotection Cocktails
The removal of the Dnp group is typically achieved through thiolysis, a nucleophilic aromatic substitution reaction where a thiol-containing reagent cleaves the Dnp group from the imidazole ring of histidine. While several thiol-based reagents can be used, the most common cocktails involve thiophenol. An alternative method utilizing piperidine, commonly employed for Fmoc-deprotection, has also been reported.
The following table summarizes the key performance indicators of the two most well-documented deprotection cocktails for His(Dnp).
| Deprotection Cocktail | Composition | Reaction Time | Temperature | Deprotection Efficiency | Key Observations & Potential Side Products |
| Thiophenol-Based Cocktail | 20% Thiophenol in Dimethylformamide (DMF) | 2 x 1 hour | Room Temperature | High (>95%, based on HPLC analysis)[1] | Considered the standard and highly efficient method.[1] Thiophenol is toxic and has a strong odor, requiring appropriate handling. Thiol scavengers, in general, have the potential to form adducts with the peptide, although specific side products for His(Dnp) deprotection are not extensively documented. |
| Piperidine-Based Cocktail | 20% Piperidine in Dimethylformamide (DMF) | 30 minutes | Room Temperature | 84%[1] | This method offers the convenience of using the same reagent as for Fmoc-deprotection, potentially simplifying the synthesis workflow.[1] However, the deprotection is incomplete, which may necessitate further purification or a subsequent deprotection step. The basic nature of piperidine could potentially lead to side reactions such as aspartimide formation in sensitive sequences. |
Other thiol reagents such as 2-mercaptoethanol and dithiothreitol are also capable of cleaving the Dnp group through thiolysis.[1] However, detailed comparative studies with quantitative efficiency data for His(Dnp) deprotection using these reagents are not as readily available in the literature.
Experimental Protocols
The following are detailed methodologies for the deprotection of His(Dnp)-containing peptides attached to a solid support.
Protocol 1: Thiophenol-Based Deprotection of His(Dnp)
This protocol is considered the standard method for the removal of the Dnp group from histidine residues.[1]
-
Resin Preparation: Swell the His(Dnp)-containing peptide-resin in dimethylformamide (DMF).
-
Deprotection Cocktail Preparation: Prepare a solution of 20% thiophenol in DMF.
-
First Treatment: Add the deprotection cocktail to the resin and agitate at room temperature for 1 hour.
-
Washing: Filter the resin and wash thoroughly with DMF, 2-propanol, and dichloromethane (DCM).
-
Second Treatment: Repeat the treatment with the 20% thiophenol in DMF solution for another 1 hour.
-
Final Washing: Filter the resin and wash extensively with DMF, 2-propanol, and DCM to remove residual thiophenol and the cleaved Dnp-adduct.
-
Analysis: A small aliquot of the resin can be cleaved, and the peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to confirm complete deprotection.
Protocol 2: Piperidine-Based Deprotection of His(Dnp)
This method can be conveniently integrated into an Fmoc-based solid-phase peptide synthesis workflow.[1]
-
Resin Preparation: Swell the His(Dnp)-containing peptide-resin in DMF.
-
Deprotection Cocktail: Use a standard Fmoc-deprotection solution of 20% piperidine in DMF.
-
Treatment: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes.
-
Washing: Filter the resin and wash thoroughly with DMF and DCM.
-
Analysis: Cleave a small amount of the peptide from the resin and analyze by RP-HPLC and MS to determine the extent of deprotection. Quantification of the protected and deprotected peptide peaks by HPLC will allow for the determination of the deprotection efficiency.[1]
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Figure 1. Experimental workflow for the deprotection and analysis of His(Dnp)-containing peptides.
Figure 2. Simplified mechanism of Dnp removal from histidine via thiolysis.
Conclusion
The choice of deprotection cocktail for His(Dnp) is a critical step in solid-phase peptide synthesis that can significantly impact the purity and yield of the final product. The standard thiophenol-based cocktail offers high efficiency, ensuring near-complete removal of the Dnp group. For workflows where convenience and the avoidance of highly odorous reagents are a priority, the 20% piperidine in DMF cocktail presents a viable alternative, albeit with a lower and incomplete deprotection efficiency.
Researchers should carefully consider the requirements of their synthesis, including the sensitivity of the peptide sequence, the desired final purity, and the available laboratory resources, when selecting a deprotection strategy for His(Dnp). For critical applications where high purity is paramount, the thiophenol-based method remains the recommended approach. For routine syntheses or when Fmoc-deprotection is already in place, the piperidine method can be a time-saving alternative, provided that the incomplete deprotection is acceptable or addressed in subsequent purification steps.
References
Safety Operating Guide
Proper Disposal of iso-Boc-His(Dnp)-OH: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of iso-Boc-His(Dnp)-OH, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides detailed procedures for the safe disposal of this compound (Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine), a flammable solid containing the hazardous dinitrophenyl (Dnp) group. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles.[1] All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
Storage of Waste:
Until final disposal, all this compound waste must be stored in a clearly labeled, sealed container.[2] The container should be kept in a cool, dry, and well-ventilated area, segregated from incompatible materials, particularly oxidizing agents.[2][3] The storage area should be designated for flammable solids and be away from any sources of heat, sparks, or open flames.[2][4]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 25024-53-7 | Sigma-Aldrich |
| GHS Hazard Statements | H228, H315, H319 | BLD Pharm |
| GHS Pictograms | Flame, Exclamation Mark | BLD Pharm |
| Storage Temperature | Below -20°C | BLD Pharm |
| Personal Protective Equipment | Dust mask (N95), Eyeshields, Gloves | Sigma-Aldrich |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[1][5] The dinitrophenyl group is classified as a hazardous waste by the Environmental Protection Agency (EPA).[5]
1. Waste Collection and Segregation:
-
Collect all solid waste of this compound, including contaminated consumables (e.g., weighing paper, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the CAS number (25024-53-7), and the appropriate hazard pictograms (flammable solid).
-
Do not mix this waste with other chemical waste streams to prevent dangerous reactions.[4]
2. Preparation for Disposal:
-
Ensure the waste container is tightly sealed to prevent any leakage of dust or vapors.
-
If the material is dry, it may pose a higher risk of ignition or explosion. While not explicitly stated for this specific compound, related dinitrophenyl compounds are known to be explosive when dry.[6][7] Therefore, it is crucial to handle with extreme care and avoid friction or shock.
-
Complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.
3. Final Disposal:
-
The designated hazardous waste management service will transport the sealed container for ultimate disposal.
-
The preferred method of disposal is high-temperature incineration in a facility equipped with an acid scrubber to neutralize nitrogen oxides (NOx) produced during the combustion of the dinitrophenyl group.[5]
Experimental Workflow and Signaling Pathways
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. samex-env.com [samex-env.com]
- 2. purdue.edu [purdue.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. amherst.edu [amherst.edu]
- 7. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling iso-Boc-His(Dnp)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of iso-Boc-His(Dnp)-OH, a combustible solid used in peptide synthesis. The presence of the 2,4-dinitrophenyl (Dnp) group necessitates stringent safety protocols due to its acute toxicity and potential flammability.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from the dinitrophenyl (Dnp) moiety. DNP is classified as acutely toxic, a flammable solid, and can be explosive when dry, heated, or subjected to friction or shock.[1][2] Short-term exposure to DNP may lead to symptoms such as nausea, headaches, and dizziness, while long-term exposure can affect the central nervous and cardiovascular systems and may cause cataracts.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Impact and splash-resistant.[2] |
| Hand Protection | Nitrile Gloves | Double-gloving is required.[1] |
| Body Protection | Laboratory Coat | Standard lab coat. |
| Respiratory | Dust Mask | N95 (US) or equivalent. |
| Footwear | Closed-toed Shoes | --- |
Safe Handling and Storage Procedures
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling:
-
Avoid generating dust.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Use explosion-proof electrical and ventilating equipment.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated area.
-
Keep in a freezer at temperatures under -20°C.
-
Store away from heat and sources of ignition.
-
The storage class for this compound is 11: Combustible Solids.
Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Fire | Use dry chemical, CO2, water spray, or alcohol-resistant foam. Poisonous gases, including nitrogen oxides and carbon monoxide, are produced in a fire.[2] |
| Spill | Ventilate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material and place it in a sealed container for disposal.[3] |
Disposal Plan
All waste containing this compound should be treated as hazardous.
-
Solid Waste: Collect all dry waste, including contaminated gloves and absorbent materials, in a labeled, sealed container lined with a plastic bag.[1]
-
Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocol: Boc Deprotection
The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions. A common procedure involves the use of trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole)
-
Nitrogen or argon supply
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amino acid in a minimal amount of dichloromethane (DCM).
-
Add a scavenger, such as anisole or thioanisole, to the solution. This is particularly important for amino acids like tryptophan and methionine to prevent side reactions.
-
Under an inert atmosphere (nitrogen or argon), add an excess of trifluoroacetic acid (TFA). A common mixture is 50% TFA in DCM.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
The resulting deprotected amino acid can be further purified as needed.
Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
